5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-4-yl-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c12-7-9-6(10-11-7)5-1-3-8-4-2-5/h1-4H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTAXYKMCKLQSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=S)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163781 | |
| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1477-24-3, 14910-06-6 | |
| Record name | 5-(Pyridin-4-yl)-4H-[1,2,4]triazole-3-thiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1477-24-3 | |
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| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol from Isonicotinic Acid Hydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, a valuable heterocyclic compound, from the readily available starting material, isonicotinic acid hydrazide (isoniazid). The synthesis proceeds via a two-step process involving the formation of a key intermediate, potassium N'-(isonicotinoyl)hydrazine-1-carbodithioate, followed by its cyclization.
Experimental Workflow
The overall synthetic process is a two-stage procedure. Initially, isonicotinic acid hydrazide is reacted with carbon disulfide in the presence of potassium hydroxide to form a stable potassium dithiocarbazinate salt. This intermediate is then cyclized under basic conditions to yield the final 1,2,4-triazole-3-thiol product.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocols
The synthesis is performed in two distinct steps as detailed below.
Step 1: Synthesis of Potassium N'-(isonicotinoyl)hydrazine-1-carbodithioate
This initial step involves the nucleophilic addition of isonicotinic acid hydrazide to carbon disulfide in a basic medium.
Methodology:
-
A solution of potassium hydroxide (0.02 mol) in absolute ethanol (40 ml) is prepared in a round-bottom flask.
-
Isonicotinic acid hydrazide (0.02 mol) is added to the solution and stirred until fully dissolved.
-
The flask is cooled in an ice bath, and carbon disulfide (0.02 mol) is added dropwise with continuous stirring over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 12-16 hours.[1]
-
The resulting precipitate, the potassium dithiocarbazinate salt, is collected by filtration, washed with cold ether, and dried under vacuum.
Step 2: Synthesis of this compound
The intermediate salt is then cyclized by heating in an aqueous basic solution.
Methodology:
-
The dried potassium N'-(isonicotinoyl)hydrazine-1-carbodithioate (0.015 mol) is suspended in a 10% aqueous solution of potassium hydroxide (20 ml).
-
The mixture is heated under reflux for 8-10 hours, during which the evolution of hydrogen sulfide gas may be observed.
-
The reaction mixture is then cooled to room temperature and filtered to remove any insoluble impurities.
-
The clear filtrate is cooled in an ice bath and carefully acidified to a pH of 5-6 with concentrated hydrochloric acid.
-
The resulting white precipitate is collected by filtration, washed thoroughly with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford pure this compound.
Reaction Mechanism
The formation of the triazole ring proceeds through a nucleophilic attack and subsequent dehydration.
Caption: Proposed mechanism for the synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesized compound.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₆N₄S | [2] |
| Molecular Weight | 178.22 g/mol | [2] |
| Appearance | White solid | [3] |
| Melting Point | 350 °C | [3] |
| Yield | 93.6% | [3] |
| FT-IR (cm⁻¹) | 3195 (N-H), 1610 (C=N), 1272 (C=S) | [3][4] |
| ¹H NMR (DMSO-d₆, δ, ppm) | 13.90 (br. s, 2H, NH/SH), 8.67 (d, 2H), 7.79 (d, 2H) | [3][4] |
| ¹³C NMR (DMSO-d₆, δ, ppm) | 168.19 (C=S), 151.10 (C2,6-pyridyl), 148.85 (C-triazole), 133.03 (C4-pyridyl), 119.98 (C3,5-pyridyl) | [3][4] |
References
An In-depth Technical Guide to the Preparation and Characterization of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the experimental protocol for its preparation, summarizes its key physicochemical and spectroscopic properties, and presents a visual representation of the synthetic workflow.
Introduction
This compound is a versatile molecule incorporating both a pyridine ring and a triazole-thiol moiety. These structural features bestow upon it a range of interesting chemical properties and potential biological activities. The triazole ring is a well-known pharmacophore found in numerous antifungal, antiviral, and anticancer agents. The thiol group provides a reactive handle for further chemical modification and can participate in coordination with metal ions, making it a valuable ligand in coordination chemistry. This guide serves as a practical resource for researchers engaged in the synthesis and application of this compound.
Experimental Protocol: Synthesis of this compound
This section details the experimental procedure for the synthesis of the title compound from readily available starting materials.
Reaction Scheme:
Materials:
-
Isoniazid (Isonicotinic acid hydrazide)
-
Thiourea
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
-
Hydrochloric Acid (HCl) (for neutralization, if necessary)
Procedure:
A synthetic method for obtaining 3-(Pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione involves the reaction of isonicotinic acid hydrazide with thiourea.[1]
Stage 1: Reaction of Isoniazid and Thiourea
-
In a reaction vessel, combine isonicotinic acid hydrazide (0.015 mol) and thiourea (0.06 mol).
-
Heat the mixture to 170°C.
Stage 2: Cyclization with Sodium Hydroxide
-
After the initial reaction, introduce a solution of sodium hydroxide to the reaction mixture to facilitate cyclization.
The yield for this reaction is reported to be 93.6%.[1]
Purification:
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to obtain the final product.
Characterization Data
The structural identity and purity of the synthesized this compound have been confirmed through various analytical techniques. The key characterization data are summarized in the tables below.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆N₄S | |
| Molecular Weight | 178.21 g/mol | |
| Appearance | Powder | |
| Melting Point | 308-313 °C | |
| Solubility | Soluble in pyridine (10%, clear) | |
| CAS Number | 14910-06-6 |
Spectroscopic Data
| Technique | Observed Peaks/Shifts | Reference(s) |
| FT-IR (cm⁻¹) | 3195 (N-H), 1610 (C=N), 1272 (C=S) | [1] |
| ¹H NMR (δ, ppm) | 7.79 (d, 2H, J = 6.1 Hz, Pyridine H3,5), 8.67 (d, 2H, J = 6.1 Hz, Pyridine H2,6), 13.90 (br. s, 2H, NH) | [1] |
| ¹³C NMR (δ, ppm) | 119.98 (Pyridine C3,5), 133.03 (Pyridine C4), 148.85 (Triazole C5), 151.10 (Pyridine C2,6), 168.19 (Triazole C3) | [1] |
| Mass Spectrometry | Molecular Ion Peak (M+) consistent with the molecular weight. |
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
Technical Guide: Physicochemical Properties and Spectral Data of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, and relevant experimental protocols for the heterocyclic compound 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol. This molecule is a versatile building block in medicinal chemistry and materials science. This document consolidates key data to support research and development activities. Furthermore, it details an experimental workflow for assessing the biological activity of closely related derivatives, specifically in the context of neurodegenerative disease research, providing a practical application for this class of compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound (CAS: 14910-06-6) are summarized below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₄S | [1] |
| Molecular Weight | 178.21 g/mol | [1] |
| Appearance | White to cream crystalline powder | [2] |
| Melting Point | 308-313 °C (lit.) | [1][2] |
| LogP (predicted) | 1.15540 | |
| Polar Surface Area (PSA) | 93.26 Ų | |
| Solubility | Soluble in pyridine (10%, clear) | [1] |
| InChI Key | PBTAXYKMCKLQSM-UHFFFAOYSA-N | [1] |
| SMILES | Sc1n[nH]c(n1)-c2ccncc2 | [1] |
Spectral Data
Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound. The following tables present key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra were recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm).
Table 2.1: ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| 13.90 | Broad Singlet | 2H | NH / SH protons | [2] |
| 8.67 | Doublet | 2H | Pyridyl H-2, H-6 | [2] |
| 7.79 | Doublet | 2H | Pyridyl H-3, H-5 | [2] |
Table 2.2: ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Reference |
| 168.19 | C=S (Thione form) | [2] |
| 151.10 | Pyridyl C-2, C-6 | [2] |
| 148.85 | Triazole C-5 | [2] |
| 133.03 | Pyridyl C-4 | [2] |
| 119.98 | Pyridyl C-3, C-5 | [2] |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 2.3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| 3195 | - | N-H stretch | [2] |
| 1610 | - | C=N stretch | [2] |
| 1272 | - | C=S stretch | [2] |
Mass Spectrometry (MS)
High-resolution mass spectrometry data confirms the elemental composition of the molecule. The following are predicted monoisotopic masses for common adducts.
Table 2.4: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 179.03859 |
| [M+Na]⁺ | 201.02053 |
| [M-H]⁻ | 177.02403 |
| Exact Mass | 178.03131 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility in scientific research. This section outlines protocols for the synthesis of the title compound and a relevant biological assay for its derivatives.
Synthesis of this compound
This protocol is adapted from the reaction of isonicotinic acid hydrazide with thiourea.[2]
Materials:
-
Isonicotinic acid hydrazide
-
Thiourea
-
Sodium hydroxide (NaOH)
Procedure:
-
Combine isonicotinic acid hydrazide (1.0 equivalent) and thiourea (4.0 equivalents).
-
Heat the mixture to 170 °C. The reactants will melt and react.
-
Maintain the temperature for a duration sufficient to complete the initial condensation reaction.
-
After cooling, treat the resulting solid with an aqueous solution of sodium hydroxide to facilitate the cyclization and formation of the triazole-thiol.
-
Acidify the solution to precipitate the product.
-
Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.
Below is a generalized workflow for the synthesis process.
References
Crystal Structure of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the crystal structure analysis of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry due to the therapeutic potential of 1,2,4-triazole derivatives. This document outlines the synthesis, spectroscopic characterization, and a comprehensive, albeit theoretical, look at its molecular geometry.
Disclaimer: The experimental crystallographic data for this compound, deposited in the Cambridge Structural Database (CSD) with deposition number CCDC 665214, could not be accessed for the preparation of this guide. Therefore, the quantitative data presented in the following tables are based on theoretical calculations from computational studies and are intended to provide an approximation of the molecule's geometry.
Molecular Structure and Theoretical Data
The molecular structure of this compound consists of a pyridine ring attached to a 1,2,4-triazole ring, which is further substituted with a thiol group. The molecule can exist in tautomeric forms, with the thione form generally being more stable.
Theoretically Calculated Molecular Geometric Parameters
The following tables summarize the calculated bond lengths, bond angles, and torsion angles for the this compound molecule. These values were obtained from density functional theory (DFT) calculations and provide a foundational understanding of the molecule's three-dimensional structure.
Table 1: Selected Calculated Bond Lengths (Å)
| Atom 1 | Atom 2 | Bond Length (Å) |
| C1 | N1 | 1.345 |
| C1 | N5 | 1.389 |
| C2 | N2 | 1.315 |
| C2 | N3 | 1.378 |
| N1 | N2 | 1.381 |
| C1 | S1 | 1.672 |
| C2 | C3 | 1.487 |
| C3 | C4 | 1.396 |
| C4 | C5 | 1.395 |
| C5 | N4 | 1.338 |
| C6 | N4 | 1.338 |
| C6 | C7 | 1.395 |
| C7 | C3 | 1.396 |
Table 2: Selected Calculated Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| N1 | C1 | N5 | 109.8 |
| N1 | C1 | S1 | 125.1 |
| N5 | C1 | S1 | 125.1 |
| N2 | C2 | N3 | 111.2 |
| N2 | C2 | C3 | 124.4 |
| N3 | C2 | C3 | 124.4 |
| C1 | N1 | N2 | 105.3 |
| C2 | N2 | N1 | 112.5 |
| C2 | N3 | H3 | 120.0 (estimated) |
| C4 | C3 | C7 | 117.2 |
| C3 | C4 | C5 | 121.4 |
| C4 | C5 | N4 | 120.1 |
| C5 | N4 | C6 | 117.8 |
| N4 | C6 | C7 | 120.1 |
| C6 | C7 | C3 | 121.4 |
Table 3: Selected Calculated Torsion Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |
| N5 | C1 | N1 | N2 | -0.1 |
| S1 | C1 | N1 | N2 | 179.9 |
| N3 | C2 | N2 | N1 | 0.1 |
| C3 | C2 | N2 | N1 | -179.9 |
| C1 | N1 | N2 | C2 | 0.0 |
| N2 | C2 | C3 | C4 | -178.9 |
| N2 | C2 | C3 | C7 | 21.1 |
| C4 | C3 | C7 | C6 | 0.0 |
| C3 | C4 | C5 | N4 | 0.0 |
| C4 | C5 | N4 | C6 | 0.0 |
| C5 | N4 | C6 | C7 | 0.0 |
Experimental Protocols
This section details the generalized experimental procedures for the synthesis and crystal structure analysis of this compound, based on established methods for similar compounds.
Synthesis of this compound
A common synthetic route for this class of compounds involves the reaction of isoniazid (isonicotinic acid hydrazide) with a thiocyanate salt, followed by cyclization.
Materials:
-
Isoniazid
-
Potassium thiocyanate (or ammonium thiocyanate)
-
Hydrochloric acid
-
Sodium hydroxide (or another base for cyclization)
-
Ethanol (or other suitable solvent)
Procedure:
-
Formation of the Thiosemicarbazide Intermediate: Isoniazid is reacted with potassium thiocyanate in an acidic medium (e.g., hydrochloric acid). The mixture is typically heated under reflux for several hours.
-
Cyclization: The resulting acylthiosemicarbazide intermediate is then cyclized to form the 1,2,4-triazole ring. This is usually achieved by heating the intermediate in a basic solution (e.g., aqueous sodium hydroxide).
-
Purification: The crude product is cooled, and the pH is adjusted to precipitate the this compound. The solid is then collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to obtain pure crystals.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
Procedure:
-
Crystal Growth: A high-quality single crystal of the compound is grown, typically by slow evaporation of a saturated solution of the purified product in a suitable solvent.
-
Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The diffractometer is equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector. The crystal is maintained at a constant temperature (often 100 K or 293 K) while being rotated in the X-ray beam. The diffraction pattern is recorded as a series of images.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections. This step involves indexing the reflections and integrating their intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.
Visualizations
The following diagrams illustrate the generalized workflows for the synthesis and crystal structure analysis of the title compound.
Caption: Generalized workflow for the synthesis of this compound.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion
This technical guide has provided an overview of the synthesis and structural aspects of this compound. While experimental crystallographic data was not directly accessible, the provided theoretical data offers valuable insight into the molecular geometry of this compound. The detailed experimental protocols and workflow diagrams serve as a useful resource for researchers working on the synthesis and characterization of this and related heterocyclic compounds. Access to the definitive experimental crystal structure would be invaluable for a more precise understanding and for applications in computational drug design and materials science.
Solubility Profile of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in pharmaceutical and materials science research. Due to a lack of extensive published quantitative data, this document focuses on the available solubility information and presents a standardized experimental protocol for determining the solubility of this compound in various organic solvents. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to conduct and interpret solubility studies effectively.
Introduction
This compound is a versatile molecule with a wide range of potential applications, including in the development of new therapeutic agents and functional materials. Understanding its solubility in different organic solvents is a critical first step in many research and development activities, from designing synthetic routes and purification strategies to formulating drug delivery systems. The solubility of a compound is influenced by its molecular structure, the nature of the solvent, and environmental factors such as temperature. This guide aims to provide a foundational understanding of these aspects for this compound.
Quantitative Solubility Data
Currently, there is limited publicly available quantitative data on the solubility of this compound in a wide range of organic solvents. The most specific information found indicates its solubility in pyridine.
| Solvent | Solubility | Appearance of Solution |
| Pyridine | 10% | Clear |
This data is based on information from chemical suppliers and may not represent the full solubility profile under all conditions.[1][2][3]
The general solubility of 1H-1,2,4-triazole, a related parent compound, in various organic solvents such as ethanol, methanol, and acetone is described as "decent".[4] However, the substituted pyridyl and thiol groups in this compound will significantly influence its solubility characteristics compared to the parent triazole.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
3.1. Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Constant temperature bath or shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Standard laboratory glassware
3.2. Procedure
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed container.
-
Place the container in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).
-
Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the solution to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.
-
To ensure complete removal of any suspended particles, centrifuge the saturated solution at a high speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining undissolved microparticles.
-
Record the exact volume of the filtered saturated solution.
-
Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Quantification of Dissolved Solute:
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound in the solution.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of a compound.
Conclusion
References
Tautomeric Forms of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tautomeric forms of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document delves into the structural nuances of its thiol-thione tautomerism, supported by spectroscopic and computational data. Detailed experimental protocols for its synthesis and characterization are presented, along with visualizations of the tautomeric equilibrium and analytical workflows to facilitate a deeper understanding and further research in the application of this molecule.
Introduction
The 1,2,4-triazole scaffold is a privileged structure in drug discovery, present in numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The potential for tautomerism in substituted 1,2,4-triazoles, particularly those bearing a thiol group, is a critical aspect that influences their physicochemical properties, reactivity, and biological interactions. 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol can exist in two primary tautomeric forms: the thiol form and the thione form. Understanding the equilibrium between these tautomers is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide synthesizes experimental and theoretical data to provide a detailed analysis of these tautomeric forms.
Tautomeric Equilibrium
The core of this compound's chemistry lies in the thiol-thione tautomerism. The equilibrium involves the migration of a proton between the sulfur atom and a nitrogen atom within the triazole ring. Computational studies, specifically using Density Functional Theory (DFT), have been employed to determine the relative stabilities of the possible tautomers. In the gas phase, the thione form is generally found to be the most stable tautomer.
Caption: Thiol-Thione Tautomeric Equilibrium.
Synthesis and Characterization
General Synthesis Protocol
The synthesis of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is typically achieved through a multi-step process starting from isonicotinic acid hydrazide.
Step 1: Formation of Potassium Dithiocarbazinate Isonicotinic acid hydrazide is reacted with carbon disulfide in the presence of potassium hydroxide in an alcoholic solution. The mixture is stirred at room temperature to yield the corresponding potassium dithiocarbazinate salt.
Step 2: Cyclization to form the Triazole Ring The potassium dithiocarbazinate salt is then cyclized by refluxing with hydrazine hydrate. The reaction mixture is subsequently cooled and acidified to precipitate the crude product, which can be purified by recrystallization.
Caption: Synthetic Workflow for the Target Compound.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the structural elucidation and confirmation of the tautomeric forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides key signals for the protons on the pyridine and triazole rings. The chemical shift of the N-H and S-H protons can be indicative of the dominant tautomeric form in a given solvent.
-
¹³C NMR: The carbon NMR spectrum shows a characteristic signal for the C=S carbon in the thione form, typically in the range of 160-180 ppm. This is a strong indicator of the thione tautomer's presence.
Vibrational Spectroscopy (FT-IR and Raman):
-
FT-IR: The infrared spectrum of the thione form is characterized by a prominent C=S stretching vibration. The N-H stretching vibrations also provide evidence for the thione tautomer.
-
Raman: Raman spectroscopy complements FT-IR and is particularly useful for observing the S-H stretching vibration in the thiol form, which appears in a distinct region of the spectrum.
UV-Vis Spectroscopy: The electronic absorption spectra can differentiate between the tautomers. The thione form typically exhibits absorption maxima at different wavelengths compared to the thiol form due to the difference in their chromophoric systems.
Quantitative Data
The following tables summarize the key computational and experimental data for the characterization of the tautomeric forms.
Table 1: Calculated Relative Energies of Tautomers
| Tautomer | Method | Basis Set | Relative Energy (kcal/mol) |
| Thione | DFT/B3LYP | 6-311++G(d,p) | 0.00 (most stable) |
| Thiol | DFT/B3LYP | 6-311++G(d,p) | > 0 |
Note: The exact relative energy can vary based on the computational model and phase (gas or solvent).
Table 2: Key Spectroscopic Data
| Technique | Tautomeric Form | Key Signal/Vibration | Observed Range |
| ¹³C NMR | Thione | C=S | 160 - 180 ppm |
| FT-IR | Thione | C=S stretch | ~1100 - 1300 cm⁻¹ |
| FT-IR | Thione | N-H stretch | ~3100 - 3400 cm⁻¹ |
| Raman | Thiol | S-H stretch | ~2550 - 2600 cm⁻¹ |
Conclusion
The tautomerism of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a fundamental aspect of its chemistry, with the thione form being predominant. A thorough understanding of this equilibrium, facilitated by the combined application of spectroscopic analysis and computational chemistry, is paramount for the rational design of novel therapeutic agents and functional materials based on this versatile scaffold. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field.
Technical Guide: Physicochemical and Pharmacological Profile of 2-(3,4,5-Trimethoxyphenyl)cyclopropanamine
Abstract
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and relevant signaling pathways of the psychoactive compound 2-(3,4,5-trimethoxyphenyl)cyclopropanamine, a cyclopropyl analog of mescaline. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience. It includes tabulated physicochemical data, detailed experimental methodologies for synthesis and characterization, and a visual representation of its primary pharmacological mechanism of action.
A Note on Chemical Identification: The CAS number 14910-06-6, as specified in the topic query, is officially assigned to the compound 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol . However, the request for an in-depth guide for drug development professionals, including signaling pathways, strongly indicates that the intended subject is the pharmacologically active mescaline analog, 2-(3,4,5-trimethoxyphenyl)cyclopropanamine . This guide will focus on the latter, as it aligns with the core scientific requirements of the prompt. A data summary for the correctly identified CAS number 14910-06-6 is provided in Appendix A for clarity.
Introduction
2-(3,4,5-Trimethoxyphenyl)cyclopropanamine is a synthetic derivative of the naturally occurring psychedelic, mescaline. The replacement of the ethylamine side chain's terminal methyl group with a cyclopropane ring results in a conformationally constrained analog. Such structural modifications are of significant interest in medicinal chemistry as they can elucidate structure-activity relationships (SAR) and potentially modulate pharmacological properties such as receptor affinity, efficacy, and metabolic stability. Like mescaline, this compound is presumed to exert its primary psychoactive effects through interaction with the serotonin 5-HT₂A receptor. Understanding its chemical properties and biological activity is crucial for evaluating its potential as a research tool or therapeutic agent.
Chemical and Physical Properties
Quantitative data for 2-(3,4,5-trimethoxyphenyl)cyclopropanamine is limited in publicly available literature. The following table summarizes computed data from established chemical databases alongside general properties expected for a primary amine of this structure.
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₂H₁₇NO₃ | --- | PubChem[1] |
| Molecular Weight | 223.27 g/mol | Computed | PubChem[2] |
| IUPAC Name | 2-(3,4,5-trimethoxyphenyl)cyclopropan-1-amine | --- | PubChem[3] |
| XLogP3-AA (LogP) | 1.1 | Computed | PubChem[2] |
| Hydrogen Bond Donors | 1 | Computed | PubChem[2] |
| Hydrogen Bond Acceptors | 4 | Computed | PubChem[2] |
| Rotatable Bond Count | 4 | Computed | PubChem[2] |
| Topological Polar Surface Area | 53.7 Ų | Computed | PubChem[2] |
| Formal Charge | 0 | Computed | PubChem[2] |
| Physical State | Expected to be a solid at STP | Inferred | --- |
| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, Ethanol) and form water-soluble salts with acids.[4] | Inferred | General Amine Properties |
| Basicity (pKb) | Expected to be weakly basic | Inferred | General Amine Properties |
Experimental Protocols
Due to the scarcity of published, detailed experimental procedures for this specific molecule, a representative synthesis and characterization workflow is provided based on established methods for analogous 2-phenylcyclopropylamines and mescaline derivatives.
Synthesis: Corey-Chaykovsky Cyclopropanation Route
This method is a common strategy for forming cyclopropane rings from α,β-unsaturated carbonyl compounds.
Objective: To synthesize trans-2-(3,4,5-trimethoxyphenyl)cyclopropanamine.
Step 1: Knoevenagel Condensation to form the Cinnamic Ester
-
Reagents: 3,4,5-Trimethoxybenzaldehyde, Malonic acid, Pyridine, Piperidine.
-
Procedure: Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine. Add a catalytic amount of piperidine.
-
Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.
-
Filter the resulting precipitate (trans-3,4,5-trimethoxycinnamic acid), wash with cold water, and dry under vacuum.
Step 2: Esterification
-
Reagents: trans-3,4,5-Trimethoxycinnamic acid, Thionyl chloride, an alcohol (e.g., ethanol).
-
Procedure: Convert the cinnamic acid to its acid chloride using thionyl chloride.
-
Carefully add the acid chloride to an excess of cold ethanol to form the ethyl ester.
-
Purify the resulting ethyl cinnamate derivative by column chromatography.
Step 3: Corey-Chaykovsky Cyclopropanation
-
Reagents: Ethyl trans-3,4,5-trimethoxycinnamate, Trimethylsulfoxonium iodide, Sodium hydride (NaH), Dimethyl sulfoxide (DMSO).
-
Procedure: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), add NaH (1.1 eq) to dry DMSO.
-
Slowly add trimethylsulfoxonium iodide (1.1 eq) to the NaH suspension and stir until hydrogen evolution ceases, forming the ylide.
-
Cool the ylide solution in an ice bath and add a solution of the ethyl cinnamate derivative (1.0 eq) in DMSO dropwise.
-
Allow the reaction to stir at room temperature overnight. Quench the reaction by pouring it into cold water and extract the product with ethyl acetate.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting cyclopropyl ester by column chromatography.[5]
Step 4: Curtius Rearrangement to the Amine
-
Reagents: Cyclopropyl ester, Hydrazine hydrate, Sodium nitrite, HCl, Benzyl alcohol, H₂/Pd-C.
-
Procedure: Convert the ester to the corresponding acyl hydrazide by refluxing with hydrazine hydrate.
-
Treat the acyl hydrazide with an acidic solution of sodium nitrite at 0°C to form the acyl azide.
-
Heat the acyl azide in a solvent such as toluene or benzyl alcohol to induce the Curtius rearrangement, forming the isocyanate, which is then trapped by the solvent to form a carbamate.
-
Hydrolyze the carbamate under acidic or basic conditions, or if a benzyl carbamate was formed, remove the protecting group via hydrogenolysis (H₂ gas, Pd/C catalyst) to yield the final primary amine product.
-
The amine can be isolated as a free base or precipitated as a hydrochloride or sulfate salt.
Characterization
Objective: To confirm the structure and purity of the synthesized 2-(3,4,5-trimethoxyphenyl)cyclopropanamine.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the final compound (as a salt or freebase) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Analysis: The spectrum is expected to show characteristic signals for the aromatic protons on the trimethoxyphenyl ring, the methoxy group protons (as singlets around 3.8-3.9 ppm), and complex multiplets for the diastereotopic protons of the cyclopropane ring and the amine proton.[6]
-
¹³C NMR Analysis: The spectrum should display distinct signals for each unique carbon atom, including the three aromatic carbons bearing methoxy groups, the three unsubstituted aromatic carbons, the methoxy carbons, and the carbons of the cyclopropane ring.[6]
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: Use a high-resolution mass spectrometer with an electrospray ionization (ESI) source. In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 224.28.[7]
3. Infrared (IR) Spectroscopy
-
Sample Preparation: Analyze the sample as a KBr pellet or a thin film.
-
Analysis: The spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and strong C-O stretching from the methoxy groups.
Biological Activity and Signaling Pathway
Mechanism of Action
Based on its structural similarity to mescaline, 2-(3,4,5-trimethoxyphenyl)cyclopropanamine is predicted to be a potent agonist at serotonin receptors, particularly the 5-HT₂A subtype. The psychedelic effects of classic hallucinogens are primarily mediated by their agonist activity at 5-HT₂A receptors, which are widely expressed in the cerebral cortex.
5-HT₂A Receptor Signaling Pathway
Activation of the 5-HT₂A receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events. The canonical pathway involves coupling to the Gq/11 family of G proteins.
-
Ligand Binding: The compound binds to the extracellular domain of the 5-HT₂A receptor.
-
Gq Protein Activation: This binding induces a conformational change in the receptor, which activates its coupled Gq protein by promoting the exchange of GDP for GTP on the α subunit (Gαq).
-
PLC Activation: The activated Gαq subunit dissociates from the βγ complex and stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytosol.
-
DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
-
-
Cellular Response: The activation of PKC and the increase in intracellular calcium lead to the phosphorylation of various downstream protein targets, resulting in modulation of neuronal excitability, gene expression, and ultimately, the profound alterations in perception and cognition associated with psychedelic effects.
Visualization of Signaling Pathway
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Workflow Visualization
Caption: Synthesis and Characterization Workflow.
Conclusion
2-(3,4,5-Trimethoxyphenyl)cyclopropanamine represents an intriguing structural analog of mescaline, warranting further investigation. While experimental data on its physicochemical properties are sparse, established synthetic routes for similar compounds provide a clear path for its preparation and purification. Its presumed activity as a 5-HT₂A receptor agonist places it within a class of compounds with significant potential for neuroscience research and therapeutic development. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to synthesize, characterize, and evaluate this and other related novel psychoactive compounds.
Appendix A: Data for CAS Number 14910-06-6
For the purpose of accurate chemical documentation, the properties of the compound officially assigned to CAS 14910-06-6 are provided below.
| Property | Value | Source |
| Chemical Name | This compound | Sigma-Aldrich |
| Molecular Formula | C₇H₆N₄S | Sigma-Aldrich |
| Molecular Weight | 178.22 g/mol | PubChem |
| Physical Form | Powder | Sigma-Aldrich |
| Melting Point | 308-313 °C (lit.) | Sigma-Aldrich |
| Assay | ≥98% | Chem-Impex |
References
- 1. 2-(2,4,5-Trimethoxyphenyl)cyclopropan-1-amine | C12H17NO3 | CID 21151752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopropanamine, 2-(3,4,5-trimethoxyphenyl)- | C12H17NO3 | CID 28236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 7. shaunlacob.com [shaunlacob.com]
An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol. This compound is of significant interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole moiety in a variety of pharmacologically active agents. This document outlines the experimental protocols for its synthesis and NMR analysis, presents the spectral data in a clear, tabular format, and includes a visual representation of the synthetic pathway.
Synthesis of this compound
The synthesis of this compound is commonly achieved through a two-step process commencing with isonicotinic acid hydrazide. The initial step involves the formation of an intermediate, which is subsequently cyclized to yield the target triazole.
Experimental Protocol: Synthesis
A widely adopted method for the synthesis of this compound involves the reaction of isonicotinic acid hydrazide with carbon disulfide in a basic medium, followed by cyclization.[1][2]
Step 1: Synthesis of Potassium dithiocarbazinate intermediate
-
Isonicotinic acid hydrazide is dissolved in a solution of potassium hydroxide in absolute ethanol.
-
Carbon disulfide is added dropwise to the stirred solution at a controlled temperature, typically below 30°C.
-
The reaction mixture is stirred for a period of 12 to 16 hours at room temperature.
-
The precipitated potassium dithiocarbazinate salt is then filtered, washed with ether, and dried.
Step 2: Cyclization to this compound
-
The dried potassium dithiocarbazinate intermediate is refluxed in water or an alcoholic solution.
-
The reaction is monitored for the evolution of hydrogen sulfide gas, indicating the progression of the cyclization.
-
Upon completion of the reaction, the solution is cooled and acidified with a suitable acid (e.g., hydrochloric acid or acetic acid) to precipitate the product.
-
The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent such as ethanol to yield pure this compound.
Below is a diagram illustrating the synthetic workflow:
Caption: Synthetic pathway for this compound.
NMR Spectroscopic Data
The structural elucidation of this compound is critically dependent on ¹H and ¹³C NMR spectroscopy. The data presented herein has been compiled from reputable sources and is presented for comparative and analytical purposes.
Experimental Protocol: NMR Spectroscopy
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of the title compound.
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition: Proton NMR spectra are acquired with standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.
¹H NMR Spectral Data
The proton NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the protons of the pyridyl and triazole rings, as well as the thiol and amine protons of the triazole ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~14.30 | Singlet | 1H | SH |
| ~9.33 | Singlet | 1H | NH |
| ~8.74 | Doublet | 2H | H-2', H-6' (Pyridyl) |
| ~7.90 | Doublet | 2H | H-3', H-5' (Pyridyl) |
Note: The chemical shifts for the NH and SH protons can be broad and may vary with concentration and temperature.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~163.2 | C=S (Thione tautomer) |
| ~150.3 | C-2', C-6' (Pyridyl) |
| ~146.0 | C-5 (Triazole) |
| ~135.6 | C-4' (Pyridyl) |
| ~121.6 | C-3', C-5' (Pyridyl) |
Note: The triazole ring can exist in tautomeric forms, which may influence the chemical shifts of the carbon atoms within the ring.
Logical Relationships in Spectroscopic Analysis
The structural assignment of the NMR signals is based on established chemical shift ranges for similar heterocyclic systems, multiplicity patterns arising from spin-spin coupling, and integration values corresponding to the number of protons. The relationship between the structure and the spectral data is outlined below.
Caption: Correlation between the molecular structure and NMR spectral features.
This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The provided data and protocols are intended to facilitate further research and development in the field of medicinal chemistry.
References
An In-Depth Technical Guide to the FT-IR Spectroscopy of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol. It includes detailed experimental protocols, a summary of key spectral data, and an interpretation of the vibrational modes, offering valuable insights for researchers in medicinal chemistry and materials science.
Introduction
This compound is a heterocyclic compound of significant interest due to its versatile coordination chemistry and potential applications in the development of novel therapeutic agents and functional materials.[1] The molecule's structure, featuring both a pyridine ring and a triazole-thiol moiety, allows for diverse biological activities and makes it a valuable ligand in coordination chemistry.[2] FT-IR spectroscopy is a fundamental analytical technique for the structural elucidation and characterization of this molecule, providing a vibrational fingerprint that is sensitive to its functional groups and tautomeric forms.
A crucial aspect of 1,2,4-triazole-3-thiol derivatives is their existence in thione-thiol tautomeric forms. In the solid state, evidence suggests that these compounds predominantly exist in the thione form.[3][4] This is characterized by the presence of N-H and C=S vibrations and the absence of a distinct S-H stretching band.
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the subsequent FT-IR spectral analysis.
Synthesis of this compound
The synthesis of the title compound is typically achieved through a multi-step process starting from isonicotinic acid hydrazide.
Workflow for Synthesis:
Detailed Procedure:
-
Preparation of Isonicotinic Acid Thiosemicarbazide: Isonicotinic acid hydrazide is reacted with ammonium thiocyanate.[5] This step involves the addition of the thiocyanate group to the hydrazide.
-
N-cyclization: The resulting isonicotinic acid thiosemicarbazide undergoes N-cyclization in an acidic medium, such as acetic acid, to yield 5-(pyridin-4-yl)-3H-1,2,4-triazole-3-thione.[5]
FT-IR Spectroscopic Analysis
The FT-IR spectrum of this compound is typically recorded in the solid phase.
Workflow for FT-IR Analysis:
Detailed Procedure:
-
Sample Preparation: A small amount of the synthesized this compound is mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The raw spectral data is processed, which may include baseline correction and normalization, to produce the final spectrum for analysis.
FT-IR Spectral Data and Interpretation
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The experimental vibrational frequencies and their assignments are summarized in the table below.[6]
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| 3448 | ν(N-H) | N-H stretching (intermolecular H-bonding) |
| 3088, 3031 | ν(C-H) | Aromatic C-H stretching (pyridine ring) |
| 2985, 2923 | ν(N-H) | N-H stretching (triazole ring) |
| 1612 | ν(C=N) | C=N stretching (triazole ring) |
| 1558 | ν(C=C) | C=C stretching (pyridine ring) |
| 1488 | δ(N-H) | N-H in-plane bending |
| 1415 | ν(C-N) | C-N stretching |
| 1292 | ν(C=S) | C=S stretching (thione group) |
| 1222 | δ(C-H) | C-H in-plane bending (pyridine ring) |
| 1068 | Ring Breathing | Pyridine ring breathing |
| 995 | Ring Breathing | Triazole ring breathing |
| 825 | γ(C-H) | C-H out-of-plane bending (pyridine ring) |
| 686 | Ring Deformation | In-plane ring deformation |
| 628 | Ring Deformation | Out-of-plane ring deformation |
Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending.
Interpretation of Key Vibrational Bands:
-
N-H Stretching: The broad band observed around 3448 cm⁻¹ is indicative of intermolecular hydrogen-bonded N-H stretching. The bands at 2985 and 2923 cm⁻¹ are assigned to the N-H stretching vibrations within the triazole ring, consistent with the thione tautomer.[6] The absence of a sharp band in the 2500-2600 cm⁻¹ region, characteristic of S-H stretching, further supports the predominance of the thione form in the solid state.[4]
-
C-H Stretching: The bands observed above 3000 cm⁻¹ (3088 and 3031 cm⁻¹) are characteristic of aromatic C-H stretching vibrations from the pyridine ring.[6]
-
C=N and C=C Stretching: The strong absorption at 1612 cm⁻¹ is attributed to the C=N stretching vibration of the triazole ring. The band at 1558 cm⁻¹ corresponds to the C=C stretching of the pyridine ring.[6]
-
C=S Stretching: A significant band for confirming the thione tautomer is the C=S stretching vibration, which is observed at 1292 cm⁻¹.[6]
-
Ring Vibrations: The spectrum also shows several bands corresponding to the breathing and deformation modes of the pyridine and triazole rings, providing a detailed fingerprint of the heterocyclic core.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. The analysis of the vibrational spectrum provides clear evidence for the presence of key functional groups and strongly supports the predominance of the thione tautomer in the solid state. This technical guide offers a foundational understanding of the synthesis, spectral analysis, and data interpretation for this important heterocyclic compound, which can aid researchers in its further application in drug discovery and materials science.
References
- 1. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor for Aluminum Alloys
Introduction
Aluminum and its alloys are extensively used in various industries due to their favorable properties, including high strength-to-weight ratio and good thermal conductivity. However, they are susceptible to corrosion, particularly in aggressive environments containing chloride or acidic solutions. Organic corrosion inhibitors are a practical and effective means of protecting aluminum alloys from degradation. Among these, heterocyclic compounds containing nitrogen, sulfur, and pi-electrons have shown significant promise due to their ability to adsorb onto the metal surface and form a protective barrier.
This document provides detailed application notes and protocols for the use of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol as a potential corrosion inhibitor for aluminum alloys. Due to the limited availability of data for this specific compound on aluminum, this document leverages data from closely related structural analogs, namely 3-amino-1,2,4-triazole-5-thiol (ATAT) and 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol , to provide comprehensive protocols and expected performance metrics. The fundamental principles of corrosion inhibition by triazole-thiol derivatives are applicable, and the data from these analogs serve as a strong predictive basis for the performance of this compound. A study on the target compound's effectiveness on mild steel further supports its potential as a corrosion inhibitor[1].
Principle of Corrosion Inhibition
The corrosion inhibition of aluminum alloys by this compound is attributed to the adsorption of the inhibitor molecules onto the metal surface. The molecule contains multiple active centers for adsorption: the triazole ring with its nitrogen atoms, the thiol group (-SH), and the pyridyl nitrogen atom. These features allow the molecule to form a stable, protective film on the aluminum surface, which acts as a barrier to the corrosive environment. The inhibition mechanism is generally considered to be a mixed-type, affecting both anodic and cathodic reactions, and involves both physisorption and chemisorption processes.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from studies on analogous compounds, providing an expected performance range for this compound.
Table 1: Potentiodynamic Polarization Data for 3-amino-1,2,4-triazole-5-thiol (ATAT) on Pure Aluminum in 3.5 wt.% NaCl Solution [2]
| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) vs. Ag/AgCl (mV) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (IE%) |
| 0.0 | -1356 | 1.88 | - |
| 1.0 | -1230 | 0.57 | 69.7 |
| 5.0 | -1100 | 0.40 | 78.7 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for 3-amino-1,2,4-triazole-5-thiol (ATAT) on Pure Aluminum in 3.5 wt.% NaCl Solution [2]
| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (kΩ·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |
| 0.0 | 1.15 | 3.20 | - |
| 1.0 | 3.79 | 1.85 | 69.7 |
| 5.0 | 5.48 | 1.42 | 79.0 |
Experimental Protocols
The following are detailed protocols for evaluating the corrosion inhibition performance of this compound on aluminum alloys. These protocols are based on standard electrochemical techniques used in corrosion science.
Protocol 1: Potentiodynamic Polarization Measurements
This method is used to determine the corrosion current density (icorr) and the inhibition efficiency (IE%).
1. Materials and Equipment:
- Potentiostat/Galvanostat
- Three-electrode electrochemical cell
- Aluminum alloy working electrode (e.g., AA6061, AA2024)
- Platinum or graphite counter electrode
- Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode
- Corrosive medium (e.g., 0.1 M HCl or 3.5 wt.% NaCl solution)
- This compound
- Polishing materials (SiC papers of different grades, alumina slurry)
- Deionized water and acetone for cleaning
2. Procedure:
- Electrode Preparation:
- Mechanically polish the aluminum alloy working electrode with successive grades of SiC paper (e.g., 400, 600, 800, 1200 grit).
- Further polish with a fine alumina slurry (e.g., 0.05 µm) to a mirror finish.
- Rinse the electrode with deionized water, degrease with acetone, and dry in a stream of warm air.
- Solution Preparation:
- Prepare the corrosive medium (e.g., 0.1 M HCl or 3.5 wt.% NaCl).
- Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or the corrosive medium itself, with sonication if necessary).
- Prepare test solutions with varying concentrations of the inhibitor (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM) by diluting the stock solution in the corrosive medium.
- Electrochemical Measurement:
- Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the test solution.
- Allow the working electrode to stabilize at its open circuit potential (OCP) for a specified time (e.g., 30-60 minutes).
- Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
- Record the resulting current density as a function of the applied potential.
- Data Analysis:
- Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the anodic and cathodic curves.
- Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
This non-destructive technique provides information about the resistance and capacitance of the electrode/electrolyte interface.
1. Materials and Equipment:
- Same as for Potentiodynamic Polarization, with the addition of a frequency response analyzer (often integrated into modern potentiostats).
2. Procedure:
- Electrode and Solution Preparation:
- Follow the same procedure as in Protocol 1.
- Electrochemical Measurement:
- Assemble the three-electrode cell and allow the system to stabilize at OCP for 30-60 minutes.
- Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
- Record the impedance data.
- Data Analysis:
- Represent the impedance data as Nyquist and Bode plots.
- Model the data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
- Calculate the inhibition efficiency (IE%) from the charge transfer resistance values: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating corrosion inhibitor performance.
Proposed Inhibition Mechanism
Caption: Proposed mechanism of corrosion inhibition.
Conclusion
This compound is a promising corrosion inhibitor for aluminum alloys due to its molecular structure, which is conducive to forming a stable protective film on the metal surface. The experimental protocols provided herein offer a standardized approach for evaluating its effectiveness. Based on data from closely related analogs, significant inhibition efficiencies can be expected. Further research should focus on obtaining direct experimental data for this specific compound on various aluminum alloys and in different corrosive media to fully characterize its performance and optimize its application.
References
Application Notes and Protocols: Pyridyl-Triazole-Thiol as a Steel Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the mechanism of action of pyridyl-triazole-thiol compounds as effective corrosion inhibitors for steel, particularly in acidic environments. The inhibitory action is primarily attributed to the adsorption of the inhibitor molecules onto the steel surface, forming a protective barrier. This adsorption occurs through the interaction of heteroatoms (Nitrogen and Sulfur) and π-electrons of the pyridyl and triazole rings with the vacant d-orbitals of iron atoms. These application notes include experimental protocols for evaluating inhibitor performance using electrochemical techniques, surface analysis, and computational modeling. Quantitative data from various studies are summarized for comparative analysis.
Mechanism of Action
The corrosion inhibition mechanism of pyridyl-triazole-thiol on steel surfaces is a multi-faceted process involving the formation of a protective adsorbed film that acts as a barrier to corrosive agents. The key aspects of this mechanism are:
-
Adsorption: The inhibitor molecules adsorb onto the steel surface. This adsorption can be classified as:
-
Physisorption: Occurs due to electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the steel surface is positively charged, and the inhibitor can be protonated, leading to electrostatic attraction.
-
Chemisorption: Involves the sharing of electrons between the heteroatoms (N, S) of the pyridyl-triazole-thiol molecule and the vacant d-orbitals of iron atoms, forming a coordinate-type bond. The π-electrons of the aromatic rings also contribute to this interaction.[1]
-
-
Protective Film Formation: The adsorbed inhibitor molecules form a thin, protective film on the steel surface. This film acts as a physical barrier, isolating the metal from the corrosive environment and hindering both anodic (iron dissolution) and cathodic (hydrogen evolution) reactions.
-
Mixed-Type Inhibition: Pyridyl-triazole-thiol derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process.[2]
The following diagram illustrates the proposed mechanism of action:
References
Application Notes and Protocols: Synthesis of Transition Metal Complexes with 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of transition metal complexes incorporating the versatile ligand 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol. This heterocyclic compound is a subject of increasing interest due to the diverse coordination chemistry it affords and the potential applications of its metal complexes in medicinal chemistry and materials science. The protocols provided herein are based on established synthetic methodologies for closely related compounds and offer a foundational guide for the exploration of new coordination compounds.
Introduction
This compound is a multidentate ligand featuring several potential coordination sites: the pyridine nitrogen, the triazole ring nitrogens, and the exocyclic thiol group. The thiol group can exist in tautomeric equilibrium with a thione form, and deprotonation of the thiol proton upon complexation is common. This ligand's ability to bridge metal centers can lead to the formation of polynuclear complexes and coordination polymers. Transition metal complexes of pyridyl-triazole-thiol based ligands are being investigated for their biological activities, including antimicrobial and anticancer properties, as well as for their interesting magnetic and photoluminescent properties.
Experimental Protocols
Protocol 1: Synthesis of the Ligand this compound
This protocol describes the synthesis of the title ligand from isonicotinic acid hydrazide (isoniazid) and thiourea.
Materials:
-
Isonicotinic acid hydrazide (Isoniazid)
-
Thiourea
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl, for acidification)
Procedure:
-
A mixture of isonicotinic acid hydrazide (0.015 mol) and thiourea (0.06 mol) is heated at 170 °C for 1 hour.
-
After cooling, the solid mass is treated with a solution of sodium hydroxide.
-
The resulting solution is filtered and the filtrate is acidified with dilute hydrochloric acid to precipitate the product.
-
The precipitate is filtered, washed with water, and dried to yield this compound.[1]
Characterization:
-
Melting Point: 308-313 °C[2]
-
¹H NMR (DMSO-d₆, δ, ppm): 7.79 (d, 2H), 8.67 (d, 2H), 13.90 (br. s, 2H, NH/SH).[1]
-
¹³C NMR (DMSO-d₆, δ, ppm): 119.98, 133.03, 148.85, 151.10, 168.19.[1]
-
IR (cm⁻¹): 3195 (N-H), 1610 (C=N), 1272 (C=S).[1]
Protocol 2: General Synthesis of Transition Metal Complexes with this compound
The following is a general protocol for the synthesis of transition metal complexes of the title ligand. This procedure is adapted from the synthesis of complexes with the analogous 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol and may require optimization for the specific metal salt and desired stoichiometry.[3]
Materials:
-
This compound (Ligand, L)
-
Transition metal salt (e.g., Ni(II) acetate, Cu(II) acetate, Zn(II) acetate)
-
Ethanol or Methanol
Procedure:
-
An ethanolic solution of the desired transition metal salt is prepared.
-
A separate ethanolic solution of this compound is prepared.
-
The metal salt solution is added to the ligand solution in a 1:2 metal-to-ligand molar ratio.[3]
-
The reaction mixture is refluxed for a period of 2-4 hours.[3]
-
The resulting colored precipitate is filtered, washed with hot ethanol or methanol, and dried.[3]
-
Recrystallization from a suitable solvent (e.g., ethanol, DMF) may be performed if necessary.
Data Presentation
The following tables summarize expected characterization data for transition metal complexes of this compound, based on data reported for analogous complexes.
Table 1: Expected Physicochemical Data for M(L)₂ Complexes
| Complex | Color | Expected Geometry |
| [Ni(L)₂] | Greenish | Tetrahedral/Octahedral |
| [Cu(L)₂] | Green | Square Planar/Distorted Octahedral |
| [Zn(L)₂] | White | Tetrahedral |
| [Cd(L)₂] | White | Tetrahedral |
Data is extrapolated from complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol.[3][4]
Table 2: Key Expected IR Spectral Data (cm⁻¹) for the Ligand and its Complexes
| Compound | ν(N-H) | ν(S-H) | ν(C=N) | ν(C-S) | ν(M-N) | ν(M-S) |
| Ligand (L) | ~3195 | ~2736 | ~1610 | ~673 | - | - |
| [Ni(L)₂] | Shifted | Absent | Shifted | Shifted | ~530 | ~459 |
| [Cu(L)₂] | Shifted | Absent | Shifted | Shifted | ~532 | ~428 |
| [Zn(L)₂] | Shifted | Absent | Shifted | Shifted | ~529 | ~432 |
Data is based on the characterization of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol and its complexes. The disappearance of the ν(S-H) band is indicative of deprotonation and coordination via the sulfur atom.[4]
Table 3: Expected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Compound | Pyridyl-H | N-H (triazole) | S-H |
| Ligand (L) | ~8.67, ~7.79 | ~13.90 | Present |
| [Zn(L)₂] | Shifted | Broadened/Shifted | Absent |
| [Cd(L)₂] | Shifted | Broadened/Shifted | Absent |
¹H NMR data for paramagnetic complexes (e.g., Ni(II), Cu(II)) will exhibit significant broadening and shifting of signals. The disappearance of the S-H proton signal upon complexation is a key indicator of coordination.[3][4]
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of the ligand and its transition metal complexes.
Ligand Coordination Scheme
Caption: Bidentate coordination of the deprotonated ligand to a metal center.
Potential Applications
The synthesis of novel transition metal complexes with this compound opens avenues for various applications:
-
Drug Development: The presence of the triazole and pyridine moieties suggests potential antimicrobial and anticancer activities. The coordination of these ligands to metal ions can enhance their biological efficacy.
-
Catalysis: The coordinated metal centers can act as catalytic sites for various organic transformations.
-
Materials Science: The ability of the ligand to form coordination polymers can be exploited to create materials with interesting magnetic, luminescent, or porous properties.
These protocols and data provide a starting point for the synthesis and characterization of new transition metal complexes with this compound, facilitating further research into their properties and applications.
References
Application Notes and Protocols: 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol as a Fungicide in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol as a fungicide in agricultural chemistry. This document details its mechanism of action, presents antifungal activity data for structurally related compounds, and offers detailed protocols for in vitro and in vivo evaluation.
Introduction
This compound is a heterocyclic compound belonging to the triazole class of fungicides.[1] Triazoles are systemic fungicides widely used in agriculture due to their broad-spectrum activity against a variety of fungal plant pathogens.[2] They are known for their protective and curative properties. The primary mode of action for triazole fungicides is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[2] This disruption leads to impaired fungal growth and development.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazole fungicides, including this compound, target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is essential for the conversion of lanosterol to ergosterol. By inhibiting this step, the fungicide disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Antifungal Activity Data
| Compound Structure | Fungal Pathogen | EC50 / MIC (µg/mL) | Reference |
| 4-(5-((3-Chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine | Fusarium oxysporum | Data not specified, but evaluated | [3] |
| 4-(5-((4-Bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine | Botrytis cinerea | Data not specified, but evaluated | [3] |
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Rhizoctonia solani | 0.27 | [4][5] |
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Botrytis cinerea | 11.39 | [4][5] |
| 5-Methyl-7-(trifluoromethyl)-[6][7][8]triazolo[4,3-c]pyrimidine-3-thiol derivative | Botrytis cinerea (cucumber) | Inhibition rate of 75.86% at 50 µg/mL | [9] |
| 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative (4e) | Candida albicans | 24 | [7] |
| 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative (4e) | Aspergillus niger | 32 | [7] |
Experimental Protocols
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound against various fungal pathogens.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes (90 mm)
-
Cultures of fungal pathogens (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium oxysporum)
-
Sterile cork borer (5 mm)
-
Incubator
-
Laminar flow hood
-
Positive control (e.g., a commercial triazole fungicide like Tebuconazole)
-
Negative control (DMSO)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Media Preparation: Autoclave PDA medium and cool to approximately 50-55°C.
-
Serial Dilutions: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). Also prepare a negative control with DMSO alone and a positive control with the standard fungicide.
-
Plating: Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the growth in the negative control plates reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the negative control. The EC50 value can be determined by probit analysis.
References
- 1. rjptonline.org [rjptonline.org]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. connectjournals.com [connectjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol Derivatives: Antimicrobial and Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol and its derivatives. The information is intended to guide researchers in the exploration of these compounds for potential therapeutic applications. The protocols outlined below are based on established methodologies for evaluating antimicrobial and antifungal efficacy.
Introduction
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The incorporation of a pyridine moiety, specifically at the 5-position of the triazole ring, along with a thiol group at the 3-position, has been a strategy to enhance these biological activities.[1] This class of compounds has shown promise in combating various pathogenic microbes.
Data Presentation: Antimicrobial and Antifungal Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for a series of 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols. These derivatives demonstrate varying degrees of efficacy against Gram-positive and Gram-negative bacteria, as well as fungal strains.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Substituent (R) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Salmonella typhi |
| 4a | 4-Fluoro | - | - | - | - |
| 4b | 4-Chloro | - | - | - | - |
| 4c | 4-Hydroxy | 16 | 20 | - | - |
| 4d | 4-Methoxy | - | - | - | - |
| 4e | 4-Bromo | - | - | 25 | 31 |
| 4f | 4-Nitro | - | - | - | - |
Data extracted from Sabale and Mehta (2017).[1] Note: Dashes indicate data not provided or activity was not significant.
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Substituent (R) | Candida albicans | Aspergillus niger |
| 4a | 4-Fluoro | - | - |
| 4b | 4-Chloro | - | - |
| 4c | 4-Hydroxy | - | - |
| 4d | 4-Methoxy | - | - |
| 4e | 4-Bromo | 24 | 32 |
| 4f | 4-Nitro | - | - |
Data extracted from Sabale and Mehta (2017).[1] Note: Dashes indicate data not provided or activity was poor.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of these triazole derivatives are crucial for reproducible research.
Protocol 1: Synthesis of 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols (4a-f)
This protocol describes a multi-step synthesis starting from isonicotinic acid hydrazide.[1]
Step 1: Synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol (2)
-
Dissolve isonicotinic acid hydrazide in ethanol.
-
Add carbon disulfide and potassium hydroxide.
-
Reflux the mixture for an appropriate time.
-
Isolate the product, 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.
Step 2: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (3)
-
React 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol (2) with hydrazine hydrate.
-
Reflux the mixture to facilitate the conversion to the 4-amino-1,2,4-triazole derivative.
Step 3: Synthesis of 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols (4a-f)
-
Dissolve 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (3) in a suitable solvent.
-
Add the desired substituted aromatic aldehyde.
-
Reflux the mixture to form the Schiff base derivatives (4a-f).
Caption: Synthetic pathway for this compound derivatives.
Protocol 2: In-vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Bacterial Inoculum:
-
Culture the test bacteria (e.g., S. aureus, B. subtilis, E. coli, S. typhi) in Mueller-Hinton broth overnight at 37°C.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth in the microtiter plate to achieve a range of concentrations (e.g., 100 to 0.78 µg/mL).
-
-
Incubation:
-
Add the bacterial inoculum to each well containing the compound dilutions.
-
Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Protocol 3: In-vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted for determining the MIC against fungal strains.
-
Preparation of Fungal Inoculum:
-
Culture the test fungi (e.g., C. albicans, A. niger) on Sabouraud Dextrose Agar for 48-72 hours.
-
Prepare a spore suspension and adjust the concentration to approximately 1-5 x 10^3 CFU/mL in Sabouraud Dextrose Broth.
-
-
Preparation of Compound Dilutions:
-
Follow the same procedure as for antibacterial testing (Protocol 2, Step 2), using Sabouraud Dextrose Broth as the diluent.
-
-
Incubation:
-
Add the fungal inoculum to each well.
-
Include appropriate controls.
-
Incubate the plates at 25°C for 72 hours.[1]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.
-
Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.
Signaling Pathways and Mechanism of Action
While the precise signaling pathways inhibited by these specific this compound derivatives are not yet fully elucidated, the antifungal activity of azole compounds, in general, is known to involve the inhibition of ergosterol biosynthesis.[3] Ergosterol is a vital component of the fungal cell membrane.
The proposed mechanism involves the triazole ring coordinating with the heme iron of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This inhibition disrupts the fungal cell membrane integrity, leading to cell death. The antibacterial mechanism may involve different targets, and further research is required to elucidate these pathways.
References
Application Notes and Protocols: 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol as a versatile intermediate for the development of novel pharmaceutical agents. This document details its synthesis, derivatization, and its demonstrated potential in anticancer, antitubercular, and antimicrobial applications, supported by experimental protocols and quantitative data.
Chemical Profile
| Property | Value | Reference |
| IUPAC Name | 5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | --INVALID-LINK-- |
| CAS Number | 14910-06-6 | --INVALID-LINK-- |
| Molecular Formula | C₇H₆N₄S | --INVALID-LINK-- |
| Molecular Weight | 178.21 g/mol | --INVALID-LINK-- |
| Appearance | Powder | --INVALID-LINK-- |
| Melting Point | 308-313 °C | --INVALID-LINK-- |
| Solubility | Soluble in pyridine | --INVALID-LINK-- |
Synthesis Protocols
The synthesis of this compound can be achieved through several routes. Below are two common and effective protocols.
Protocol 1: Synthesis from Isoniazid and Carbon Disulfide
This protocol outlines the synthesis via the formation of a potassium dithiocarbazinate salt followed by cyclization with hydrazine hydrate.[1]
Experimental Workflow:
Caption: Synthesis from Isoniazid.
Step 1: Synthesis of Potassium 3-(pyridin-4-oyl)dithiocarbazinate
-
Dissolve isoniazid (0.1 mol) in a solution of potassium hydroxide (0.15 mol) in ethanol (100 mL).
-
Cool the solution in an ice bath and add carbon disulfide (0.15 mol) dropwise with constant stirring.
-
Continue stirring for 12-16 hours at room temperature.
-
Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ether, and dry in a vacuum desiccator.
Step 2: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
-
Suspend the potassium dithiocarbazinate salt (0.079 mol) in water (50 mL).
-
Add hydrazine hydrate (0.24 mol) to the suspension.
-
Reflux the mixture for 4 hours.[2] During this time, the evolution of hydrogen sulfide gas may be observed.
-
Cool the reaction mixture to room temperature and dilute with cold water (50 mL).
-
Acidify the solution with dilute acetic acid to precipitate the product.
-
Filter the light yellow precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from methanol to obtain pure 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as white crystals.[2]
Protocol 2: Synthesis from Isonicotinic Acid Hydrazide and Thiourea
This protocol provides an alternative route starting from isonicotinic acid hydrazide and thiourea.[3]
Experimental Workflow:
Caption: Synthesis from Isonicotinic Acid Hydrazide.
Step 1: Fusion Reaction
-
Thoroughly mix isonicotinic acid hydrazide (0.015 mol) and thiourea (0.06 mol) in a round-bottom flask.
-
Heat the mixture at 170 °C for 1 hour. The mixture will melt and then solidify.
-
Cool the reaction mass to room temperature.
Step 2: Cyclization
-
To the solidified mass, add a solution of sodium hydroxide (e.g., 2M aqueous solution) and heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and acidify with a suitable acid (e.g., dilute HCl or acetic acid) to a pH of 5-6 to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent like ethanol to obtain the pure product.
Applications in Pharmaceutical Development
This compound serves as a scaffold for the synthesis of a diverse range of derivatives with significant biological activities.
Anticancer Activity
Derivatives of this compound have demonstrated potent anticancer activities against various cancer cell lines. The primary strategies for derivatization include S-alkylation and the formation of Schiff bases.
Signaling Pathways in Cancer:
Several 1,2,4-triazole derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. These include the EGFR, VEGFR-2, and PI3K/AKT/mTOR pathways.[4] Some derivatives also act as tankyrase inhibitors, thereby modulating the WNT/β-catenin signaling pathway.[5]
Caption: Inhibition of Cancer Signaling Pathways.
Quantitative Data: Anticancer Activity of Derivatives
| Compound | Modification | Cell Line | IC₅₀ (µM) | Reference |
| TP1 | 3-(5-(4-chlorobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | B16F10 (Murine Melanoma) | 51.15 | [6] |
| TP2 | 3-(5-(3,4-dichlorobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | B16F10 (Murine Melanoma) | 48.12 | [6] |
| TP3 | 3-(5-(3-chlorobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | B16F10 (Murine Melanoma) | 55.23 | [6] |
| TP4 | 3-(5-(2-chlorobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | B16F10 (Murine Melanoma) | 61.11 | [6] |
| TP5 | 3-(5-(2,4-dichlorobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | B16F10 (Murine Melanoma) | 45.21 | [6] |
| TP6 | 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | B16F10 (Murine Melanoma) | 41.12 | [6] |
| TP7 | 3-(5-(3-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | B16F10 (Murine Melanoma) | 43.18 | [6] |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [6]
-
Cell Culture: Culture murine melanoma (B16F10) cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,4-triazole-pyridine hybrid derivatives dissolved in DMSO. Ensure the final DMSO concentration is non-toxic to the cells.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
Antitubercular Activity
Derivatives of this compound have shown promising activity against Mycobacterium tuberculosis.
Mechanism of Action:
The antitubercular mechanism of some nitro-containing 1,2,4-triazole derivatives is believed to involve activation by the F420-dependent nitroreductase (Ddn), a pathway similar to that of the anti-TB drug pretomanid.[7] This activation leads to the formation of reactive nitrogen species that are toxic to the mycobacteria.
Caption: Antitubercular Mechanism of Action.
Quantitative Data: Antitubercular Activity of Derivatives
| Compound | Modification | Strain | MIC (µg/mL) | Reference |
| C4 | 3,4-dichlorophenyl substituent | M. tuberculosis H37Ra | 0.976 | [8][9] |
| C4 | 3,4-dichlorophenyl substituent | M. phlei | 7.81 | [8][9] |
| C4 | 3,4-dichlorophenyl substituent | M. timereck | 62.6 | [8][9] |
| C8 | 3,4-dichlorophenyl substituent | M. tuberculosis H37Ra | 31.25-62.5 | [8][9] |
| C8 | 3,4-dichlorophenyl substituent | M. phlei | 31.25-62.5 | [8][9] |
| C8 | 3,4-dichlorophenyl substituent | M. timereck | 31.25-62.5 | [8][9] |
| C11 | - | M. tuberculosis H37Ra | 31.25-62.5 | [8][9] |
| C11 | - | M. phlei | 31.25-62.5 | [8][9] |
| C11 | - | M. timereck | 31.25-62.5 | [8][9] |
| C14 | 3,4-dichlorophenyl substituent | M. tuberculosis H37Ra | 31.25-62.5 | [8][9] |
| C14 | 3,4-dichlorophenyl substituent | M. phlei | 31.25-62.5 | [8][9] |
| C14 | 3,4-dichlorophenyl substituent | M. timereck | 31.25-62.5 | [8][9] |
Experimental Protocol: In Vitro Antitubercular Activity (Microplate Alamar Blue Assay - MABA)
-
Culture Preparation: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC enrichment.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Add the mycobacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue solution to each well and incubate for another 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents this color change.
Antimicrobial Activity
Schiff bases derived from 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol have shown broad-spectrum antimicrobial activity.
Quantitative Data: Antimicrobial Activity of Schiff Base Derivatives
| Compound | Modification | Organism | Zone of Inhibition (mm) | Reference |
| 4a | 5-(2-Hydroxyphenyl)-4-(3-phenylallylideneamino)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Moderate | [10] |
| 4b | 4-(4-Hydroxy-3-methoxybenzylideneamino)-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | Escherichia coli | Good | [10] |
| 4c | 4-(4-Chlorobenzylideneamino)-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | Klebsiella pneumoniae | Good | [10] |
Experimental Protocol: Antimicrobial Screening (Cup-Plate Assay) [11]
-
Media Preparation: Prepare and sterilize nutrient agar plates.
-
Inoculation: Spread a standardized inoculum of the test microorganism over the surface of the agar plates.
-
Well Preparation: Create wells of a specific diameter in the agar using a sterile borer.
-
Compound Application: Add a defined concentration of the test compound solution to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical research and development. Its straightforward synthesis and the ease of derivatization at the thiol and amino groups allow for the creation of a wide array of compounds with potent biological activities. The demonstrated efficacy of its derivatives as anticancer, antitubercular, and antimicrobial agents highlights the potential of this scaffold in addressing significant unmet medical needs. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties of these derivatives are warranted to advance them into clinical development.
References
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-PYRIDIN-4-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 7. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. nepjol.info [nepjol.info]
Application Note and Protocol for the Synthesis of Thiazolo[3,2-b]triazole from 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol
This document provides a detailed protocol for the synthesis of thiazolo[3,2-b]triazole derivatives, specifically targeting researchers, scientists, and drug development professionals. The synthesis commences with 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol and proceeds via cyclocondensation with α-halocarbonyl compounds. The described methodologies are based on established synthetic routes for analogous heterocyclic systems.[1][2][3]
The thiazolo[3,2-b][1][3][4]triazole scaffold is a significant heterocyclic system in medicinal chemistry, with derivatives reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The fusion of the thiazole and triazole rings can lead to novel compounds with enhanced pharmacological profiles.[3]
Two primary synthetic pathways are detailed:
-
Route A: A one-step acid-catalyzed condensation performed at reflux.
-
Route B: A two-step process involving the initial formation of an acyclic thioether intermediate under alkaline conditions at room temperature, followed by acid-mediated cyclization.[1][2][3]
Experimental Protocols
Part 1: Synthesis of the Starting Material: this compound
This initial step is crucial as the purity of the starting triazole will influence the final product yield and purity. The synthesis can be adapted from procedures for similar 5-substituted-1,2,4-triazole-3-thiols, which often start from the corresponding acid hydrazide.[5]
Materials:
-
Isonicotinic acid hydrazide
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethanol
-
Glacial acetic acid
Procedure:
-
A mixture of isonicotinic acid hydrazide and ammonium thiocyanate is refluxed in an acidic medium to yield the corresponding thiosemicarbazide.
-
The resulting thiosemicarbazide is then cyclized in an alkaline medium (e.g., aqueous sodium hydroxide) by refluxing.
-
The reaction mixture is cooled and then acidified with a suitable acid, such as glacial acetic acid, to precipitate the desired this compound.
-
The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure starting material.
Part 2: Synthesis of Thiazolo[3,2-b][1][3][4]triazole Derivatives
The following protocols describe the reaction of this compound with a generic α-haloketone (e.g., 2-bromoacetophenone).
Materials:
-
This compound
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Absolute ethanol
-
Concentrated sulfuric acid (catalytic amount)
Procedure:
-
To a solution of this compound (1 mmol) in absolute ethanol (15-20 mL), add the α-haloketone (1.1 mmol).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture at reflux for a period ranging from 2 to 30 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).
Step I: Synthesis of the Thioether Intermediate
Materials:
-
This compound
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Sodium bicarbonate
-
Absolute ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and sodium bicarbonate (1 mmol) in absolute ethanol (10 mL).[3]
-
To this stirred solution, add the α-haloketone (1.2 mmol).[3]
-
Stir the reaction mixture at room temperature for 24 to 48 hours, monitoring by TLC.[2]
-
After the reaction is complete, the resulting precipitate (the thioether intermediate) is filtered, washed with water, and dried. The product can be purified by recrystallization if necessary.[3]
Step II: Cyclization of the Thioether Intermediate
Materials:
-
Thioether intermediate from Step I
-
Concentrated sulfuric acid
Procedure:
-
Carefully add the dried thioether intermediate (1 mmol) to concentrated sulfuric acid (2-3 mL) at room temperature.
-
Stir the mixture for 2 to 12 hours.[2]
-
Pour the reaction mixture onto crushed ice.
-
The resulting precipitate is collected by filtration, washed thoroughly with water until neutral, and then dried.
-
The final thiazolo[3,2-b]triazole product is purified by recrystallization.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of thiazolo[3,2-b]triazole derivatives based on general procedures found in the literature. Actual values may vary depending on the specific substrates and reaction scale.
| Parameter | Route A (One-Step) | Route B (Two-Step) |
| Reactants | ||
| This compound | 1.0 mmol | 1.0 mmol |
| α-Haloketone | 1.1 - 1.2 mmol | 1.2 mmol |
| Reagents & Solvents | ||
| Catalyst/Base | Conc. H₂SO₄ (catalytic) | NaHCO₃ (1.0 mmol) / Conc. H₂SO₄ |
| Solvent | Absolute Ethanol | Absolute Ethanol |
| Reaction Conditions | ||
| Temperature | Reflux | Room Temperature (Step I), Room Temp (Step II) |
| Time | 2 - 30 hours | 24 - 48 hours (Step I), 2 - 12 hours (Step II) |
| Product | ||
| Yield | Variable | Generally good to excellent |
| Purification | Recrystallization | Recrystallization |
Visualizations
Synthetic Pathway
References
Application Notes and Protocols: Electrochemical Studies of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol on Metal Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol (PYTT), also referred to as 5-(4-pyridyl)-3-mercapto-1,2,4-triazole (PMT), is a heterocyclic compound of significant interest due to its potential applications in materials science and medicinal chemistry. Its molecular structure, featuring a triazole ring, a thiol group, and a pyridine ring, imparts valuable properties, particularly as a corrosion inhibitor for various metals and alloys. The lone pair electrons on the nitrogen and sulfur atoms, along with the π-electrons of the aromatic rings, facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents. This document provides detailed application notes and experimental protocols for the electrochemical evaluation of PYTT as a corrosion inhibitor, primarily focusing on mild steel and copper surfaces in acidic and neutral environments.
Mechanism of Action: Corrosion Inhibition
Triazole derivatives, including PYTT, function as corrosion inhibitors by adsorbing onto the metal surface, thereby creating a protective film that impedes the electrochemical reactions responsible for corrosion.[1] This adsorption can occur through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding between the heteroatoms and the metal). The thiol group (-SH) in PYTT has a particularly strong affinity for metal surfaces.[1] The formation of this protective layer acts as a barrier, hindering both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.[2] Studies have shown that the adsorption of similar triazole derivatives often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface.[2][3]
Quantitative Data Summary
The effectiveness of PYTT and its derivatives as corrosion inhibitors has been quantified in several studies. The following tables summarize the key findings for mild steel and copper surfaces.
Table 1: Corrosion Inhibition Efficiency of 5-(4-pyridyl)-3-mercapto-1,2,4-triazole (PMT) for Mild Steel in 1 M HCl [4]
| Inhibitor Concentration (mM) | Temperature (K) | Inhibition Efficiency (%) |
| 0.5 | 303 | 97.1 |
Table 2: Corrosion Inhibition Efficiency of a Derivative, 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT), for Mild Steel in 1 M HCl [3][5]
| Inhibitor Concentration (mM) | Immersion Time (hours) | Temperature (K) | Inhibition Efficiency (%) |
| 0.1 | 48 | 303 | - |
| 0.5 | 10 | 303 | - |
| 0.5 | 48 | 303 | 96.1 |
| - | 5 | 333 | 96.8 |
Table 3: Corrosion Inhibition Efficiency of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTAT) for Copper in 3.5% NaCl [6]
| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) |
| 500 | ~73 |
| 1500 | ~90 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on common practices described in the cited literature for evaluating corrosion inhibitors.
Protocol 1: Weight Loss Measurement
This gravimetric method provides a direct measure of the corrosion rate and the inhibitor's efficiency.
1. Materials and Equipment:
-
Metal coupons (e.g., mild steel, copper) of known dimensions
-
Abrasive paper (various grits)
-
Acetone and double-distilled water for cleaning
-
Desiccator
-
Analytical balance (±0.1 mg accuracy)
-
Corrosive medium (e.g., 1 M HCl)
-
PYTT inhibitor solutions of varying concentrations
-
Water bath or thermostat
2. Procedure:
-
Mechanically polish the metal coupons with abrasive paper of decreasing grit size, rinse with double-distilled water, degrease with acetone, and dry.[4]
-
Accurately weigh the cleaned and dried coupons using an analytical balance.
-
Immerse the coupons in the corrosive medium with and without different concentrations of PYTT.
-
Maintain a constant temperature using a water bath for a specified immersion period (e.g., 5 to 48 hours).[3]
-
After the immersion period, retrieve the coupons, rinse with distilled water, clean with a soft brush to remove corrosion products, rinse again, dry, and reweigh.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
CR (g·m⁻²·h⁻¹) = ΔW / (A × t) where ΔW is the weight loss, A is the surface area of the coupon, and t is the immersion time.
IE% = [(CR_uninh - CR_inh) / CR_uninh] × 100 where CR_uninh and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
Protocol 2: Electrochemical Measurements
Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) provide insights into the corrosion mechanism and the inhibitor's mode of action.
1. Materials and Equipment:
-
Potentiostat/Galvanostat with EIS capability
-
Three-electrode electrochemical cell (working electrode: metal sample; counter electrode: platinum wire/graphite rod; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl)
-
Corrosive medium with and without PYTT
-
Working electrode holder
2. Procedure:
-
Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed.
-
Polish the exposed surface of the working electrode as described in Protocol 1.
-
Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the test solution.
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for a sufficient time (e.g., 1 hour) until a steady state is reached.[7]
a) Potentiodynamic Polarization (PDP):
-
After OCP stabilization, apply a potential scan from a cathodic potential to an anodic potential relative to the OCP (e.g., ±250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).[7]
-
Plot the resulting current density versus the applied potential on a semi-logarithmic scale (Tafel plot).
-
Determine the corrosion potential (E_corr) and corrosion current density (I_corr) by extrapolating the linear Tafel segments of the anodic and cathodic curves to their intersection point.
-
Calculate the inhibition efficiency using:
IE% = [(I_corr_uninh - I_corr_inh) / I_corr_uninh] × 100 where I_corr_uninh and I_corr_inh are the corrosion current densities without and with the inhibitor.
b) Electrochemical Impedance Spectroscopy (EIS):
-
At the stable OCP, apply a small amplitude AC voltage signal (e.g., 5 mV peak-to-peak) over a wide frequency range (e.g., 100 kHz to 50 mHz).[1]
-
Record the impedance response and present the data as Nyquist and Bode plots.
-
Analyze the impedance data by fitting it to an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct).
-
Calculate the inhibition efficiency using:
IE% = [(R_ct_inh - R_ct_uninh) / R_ct_inh] × 100 where R_ct_uninh and R_ct_inh are the charge transfer resistances without and with the inhibitor.
Visualizations
References
- 1. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Corrosion inhibition performance of 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT) for mild steel in acidic media: Experimental and theoretical insights - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 4. researchgate.net [researchgate.net]
- 5. en.alayen.edu.iq [en.alayen.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Versatility of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol in Bioactive Compound Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold, 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of bioactive compounds. Its unique structural features, including the presence of a pyridine ring, a 1,2,4-triazole core, and a reactive thiol group, allow for diverse chemical modifications, leading to derivatives with significant therapeutic potential. This document provides detailed application notes and experimental protocols for leveraging this scaffold in the development of novel antimicrobial, anticancer, and enzyme-inhibiting agents.
Application Notes
The this compound moiety is a cornerstone for designing compounds with a broad spectrum of biological activities. The pyridine ring can interact with biological targets through hydrogen bonding and π-π stacking, while the triazole nucleus is a known pharmacophore in many approved drugs. The exocyclic thiol group offers a convenient handle for introducing various substituents, thereby enabling the fine-tuning of physicochemical properties and biological activity.
Antimicrobial Applications
Derivatives of this compound have demonstrated potent activity against a range of pathogenic bacteria and fungi. The mechanism of action for some antifungal derivatives involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which is crucial for fungal cell membrane integrity[1]. Schiff bases and Mannich bases derived from the 4-amino substituted triazole have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria[2][3].
Anticancer Applications
The triazole scaffold is a prominent feature in several anticancer agents.[4] Compounds incorporating the this compound core have been investigated for their cytotoxic effects against various cancer cell lines.[5][6][7][8] The fusion of this triazole with other heterocyclic systems, such as thiadiazole, has yielded compounds with promising anti-cancer activity.[5][6]
Enzyme Inhibition
The versatility of the this compound scaffold extends to the development of potent enzyme inhibitors. Derivatives have been shown to inhibit a variety of enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases.[9][10][11] Furthermore, inhibition of enzymes like α-glucosidase, urease, and lipoxygenase (LOX) has also been reported, highlighting the potential of these compounds in treating diabetes, ulcers, and inflammatory conditions, respectively.[10] Some derivatives have also been explored as cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications and as inhibitors of Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA) for antitubercular therapy.[12][13]
Quantitative Data Summary
The following tables summarize the reported biological activities of various derivatives of this compound.
Table 1: Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 4c | S. aureus | 16 | [2] |
| 4c | B. subtilis | 20 | [2] |
| 4e | E. coli | 25 | [2] |
| 4e | S. typhi | 31 | [2] |
| 4e | C. albicans | Good Activity | [2] |
| 4e | A. niger | Good Activity | [2] |
| 26a | S. aureus | 1-2 | [3] |
| 26a | B. subtilis | 1-2 | [3] |
| 26b-c | S. aureus | 1-2 | [3] |
| 26b-c | B. subtilis | 1-2 | [3] |
Table 2: Anticancer Activity Data (IC₅₀ in µM)
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| TP1-TP7 | Murine melanoma (B16F10) | 41.12 - 61.11 | [7][8] |
| TP6 | Murine melanoma (B16F10) | Highest Activity | [7][8] |
| 2.1 | PC3 (Prostate Cancer) | Significant Cytotoxicity | [9] |
| 2.2 | PC3 (Prostate Cancer) | Significant Cytotoxicity | [9] |
| 2.3 | PC3 (Prostate Cancer) | Significant Cytotoxicity | [9] |
Table 3: Enzyme Inhibition Data (IC₅₀ in nM or µM)
| Compound ID | Enzyme | IC₅₀ | Reference |
| 1.1-1.5 | Acetylcholinesterase (AChE) | 1.63 - 17.68 nM | [9] |
| 2.1-2.8 | Acetylcholinesterase (AChE) | 1.63 - 17.68 nM | [9] |
| 1.1-1.5 | Butyrylcholinesterase (BChE) | 8.71 - 84.02 nM | [9] |
| 2.1-2.8 | Butyrylcholinesterase (BChE) | 8.71 - 84.02 nM | [9] |
| 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 µM | [10] |
| 12m | α-glucosidase | 36.74 ± 1.24 µM | [10] |
| 12m | Urease | 19.35 ± 1.28 µM | [10] |
| 12m | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 µM | [10] |
| 7c | InhA | 0.074 nM | [12] |
| 7e | InhA | 0.13 nM | [12] |
Experimental Protocols
Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
This protocol describes a common method for the synthesis of the core intermediate, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.[2][5][6]
Materials:
-
Isonicotinic acid hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Hydrazine hydrate (99%)
-
Water
Procedure:
-
Dissolve isonicotinic acid hydrazide (0.1 mole) and potassium hydroxide (0.1 mole) in absolute ethanol (200 mL) in a 500 mL round-bottom flask at ambient temperature.
-
To this solution, add carbon disulfide (0.21 mole) portion-wise with stirring.
-
Continue stirring the mixture for 16 hours.
-
Dilute the mixture with dry diethyl ether (100 mL), filter the precipitated potassium dithiocarbazinate salt, and dry it under vacuum at 65-70°C.
-
Dissolve the potassium dithiocarbazinate salt in water (100 mL) and slowly add hydrazine hydrate (0.01 mole, 99%) with stirring.
-
Reflux the mixture until the evolution of hydrogen sulfide (H₂S) gas ceases (test with lead acetate paper).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
Caption: Synthetic workflow for 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
General Procedure for the Synthesis of Schiff Bases
This protocol outlines the synthesis of Schiff bases from 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.[2]
Materials:
-
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
-
Substituted aromatic aldehydes
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (0.01 mole) in absolute ethanol.
-
Add the respective substituted aromatic aldehyde (0.01 mole) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF-water mixture) to afford the pure Schiff base.
Caption: General workflow for the synthesis of Schiff base derivatives.
Antifungal Mechanism of Action: Inhibition of Lanosterol 14α-demethylase
The antifungal activity of many triazole-based drugs is attributed to their ability to inhibit the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The nitrogen atom (N4) of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This disruption of ergosterol biosynthesis leads to the accumulation of toxic sterol intermediates and compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.
Caption: Signaling pathway of antifungal action via CYP51 inhibition.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. isres.org [isres.org]
- 5. amhsr.org [amhsr.org]
- 6. amhsr.org [amhsr.org]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 8. researchgate.net [researchgate.net]
- 9. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 12. Novel Hybrid 1,2,4- and 1,2,3-Triazoles Targeting Mycobacterium Tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coordination Chemistry of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol with Copper(II) Ions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the coordination chemistry of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol (pytt) with copper(II) ions, including potential applications and detailed experimental protocols for the synthesis and characterization of the resulting complexes. The information is curated for professionals in chemical research and drug development.
Application Notes
The ligand this compound is a versatile building block in coordination chemistry, capable of forming stable complexes with various transition metals. Its coordination with copper(II) ions is of particular interest due to the diverse structural possibilities and the potential for applications in catalysis, materials science, and medicinal chemistry.
Coordination Behavior: this compound can exist in thione-thiol tautomeric forms. Upon deprotonation, it typically acts as a bidentate or bridging ligand. Coordination with copper(II) is expected to occur through the sulfur atom of the thiol group and one of the nitrogen atoms of the triazole ring. The pyridyl nitrogen can also participate in coordination, potentially leading to the formation of polynuclear complexes. Based on studies of similar pyridyl-triazole ligands, a common coordination motif involves the formation of a dinuclear copper(II) complex where two deprotonated ligands bridge the two metal centers.
Potential Applications:
-
Antimicrobial and Antifungal Agents: Copper complexes are known for their antimicrobial properties. The complexation of this compound with Cu(II) may enhance the biological activity of the free ligand. Triazole derivatives and their copper complexes have shown promising activity against various bacterial and fungal strains, including resistant ones.[1]
-
Anticancer Agents: Many copper complexes exhibit significant anticancer activity, often exceeding that of cisplatin with potentially lower toxicity.[1][2] The resulting complexes could be investigated for their cytotoxicity against various cancer cell lines. The mechanism of action may involve interaction with DNA and the induction of apoptosis.[2]
-
Catalysis: Copper(II) complexes with nitrogen and sulfur-containing ligands can act as catalysts in various organic reactions, such as oxidation reactions.
-
Magnetic Materials: The formation of dinuclear or polynuclear copper(II) complexes can lead to interesting magnetic properties, such as antiferromagnetic coupling between the metal centers.
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of this compound and its copper(II) complex.
Protocol 1: Synthesis of this compound (pytt)
This protocol is adapted from the synthesis of similar triazole-thiol ligands.
Materials:
-
Isonicotinic acid hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrazine hydrate
-
Pyridine
Procedure:
-
Step 1: Synthesis of Potassium dithiocarbazinate: In a flask, dissolve isonicotinic acid hydrazide and potassium hydroxide in ethanol. Cool the mixture in an ice bath and add carbon disulfide dropwise with constant stirring. Continue stirring for several hours at room temperature. The resulting precipitate of potassium dithiocarbazinate is filtered, washed with cold ethanol, and dried.
-
Step 2: Synthesis of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol: The potassium dithiocarbazinate from the previous step is cyclized by refluxing in an acidic medium (e.g., concentrated HCl) for a few hours. After cooling, the product is filtered, washed with water, and recrystallized from ethanol.
-
Step 3: Synthesis of 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: The oxadiazole-thiol is refluxed with an excess of hydrazine hydrate in a suitable solvent like pyridine for several hours. After cooling, the reaction mixture is poured into cold water, and the precipitated product is filtered, washed with water, and recrystallized from ethanol to yield the final ligand.
Protocol 2: Synthesis of the Copper(II) Complex
This protocol is based on the synthesis of similar copper(II)-triazole complexes.
Materials:
-
This compound (pytt)
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
Methanol or Ethanol
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve this compound in hot methanol or ethanol.
-
In a separate flask, dissolve copper(II) acetate monohydrate in the same solvent.
-
Slowly add the copper(II) salt solution to the ligand solution with constant stirring. A 1:1 or 1:2 metal-to-ligand molar ratio can be used.
-
The addition of a few drops of a base like triethylamine can facilitate the deprotonation of the thiol group.
-
Reflux the reaction mixture for 2-3 hours.
-
Allow the solution to cool to room temperature. The resulting precipitate of the copper(II) complex is collected by filtration.
-
Wash the precipitate with the solvent and dry it in a desiccator.
Protocol 3: Characterization of the Ligand and Complex
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Record the FT-IR spectra of the free ligand and the copper(II) complex using KBr pellets.
-
Expected Observations:
-
The disappearance of the S-H stretching band (around 2500-2600 cm⁻¹) in the complex spectrum indicates the deprotonation of the thiol group upon coordination.
-
A shift in the C=S stretching vibration (around 1250-1170 cm⁻¹) to a lower frequency in the complex suggests the coordination of the sulfur atom.
-
Shifts in the vibrational bands of the triazole and pyridine rings indicate their involvement in coordination.
-
The appearance of new bands at lower frequencies (below 500 cm⁻¹) can be attributed to Cu-N and Cu-S stretching vibrations.
-
2. UV-Visible Spectroscopy:
-
Dissolve the ligand and the complex in a suitable solvent (e.g., DMSO or DMF) and record their UV-Vis absorption spectra.
-
Expected Observations:
-
The spectra of the ligand will likely show absorption bands in the UV region corresponding to π→π* and n→π* transitions.
-
The spectrum of the copper(II) complex is expected to show a broad d-d transition band in the visible region, characteristic of Cu(II) complexes.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record the ¹H and ¹³C NMR spectra of the ligand and the complex in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Expected Observations:
-
The disappearance of the S-H proton signal in the ¹H NMR spectrum of the complex confirms deprotonation.
-
Shifts in the chemical shifts of the protons and carbons of the triazole and pyridine rings upon complexation provide evidence of coordination. Due to the paramagnetic nature of Cu(II), significant broadening of the NMR signals for the complex is expected.
-
4. Single-Crystal X-ray Diffraction:
-
Grow single crystals of the copper(II) complex by slow evaporation of the solvent from the reaction mixture or by recrystallization.
-
Perform X-ray diffraction analysis to determine the precise molecular structure, including bond lengths, bond angles, and the coordination geometry around the copper(II) center. Based on analogous structures, a dinuclear complex with a distorted trigonal-bipyramidal or square planar geometry around each copper atom is plausible.[3][4][5]
Data Presentation
The following tables summarize expected and representative quantitative data for the ligand and its copper(II) complex, based on experimental data for the free ligand and analogous complexes.
Table 1: Key FT-IR Spectral Data (cm⁻¹)
| Assignment | This compound | Cu(II) Complex |
| ν(N-H) | ~3100 | ~3100 |
| ν(S-H) | ~2550 | Absent |
| ν(C=N) | ~1600 | Shifted |
| ν(C=S) | ~1200 | Shifted to lower frequency |
| ν(Cu-N) | - | ~450-500 |
| ν(Cu-S) | - | ~350-400 |
Data for the free ligand is from experimental values, while data for the complex is predicted based on related structures.[6]
Table 2: UV-Visible Spectral Data
| Compound | Solvent | λ_max (nm) | Assignment |
| pytt | DMSO | ~250, ~300 | π→π, n→π |
| Cu(II)-pytt Complex | DMSO | ~260, ~310, ~600-700 | Ligand-based, d-d transition |
Data is representative and based on typical values for such compounds.
Table 3: Selected Bond Lengths (Å) and Angles (°) for a Hypothetical Dinuclear Cu(II) Complex (based on analogy)
| Parameter | Expected Value |
| Cu-S | 2.2 - 2.4 |
| Cu-N (triazole) | 1.9 - 2.1 |
| Cu-N (pyridine) | 2.0 - 2.2 |
| S-Cu-N | 85 - 95° |
| N-Cu-N | 90 - 170° |
| Cu···Cu distance | 3.0 - 4.5 |
These values are based on crystal structures of similar dinuclear copper(II) complexes with pyridyl-triazole ligands.[3][4][5]
Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed coordination and experimental workflow.
Caption: Proposed coordination of pytt with Cu(II).
Caption: Experimental workflow for synthesis and analysis.
References
- 1. Biological Activity of Triazolopyrimidine Copper(II) Complexes Modulated by an Auxiliary N-N-Chelating Heterocycle Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the yield and purity of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two main synthetic routes start from isonicotinic acid hydrazide:
-
Route 1: Reaction with Carbon Disulfide. This is a common and efficient method. It involves the reaction of isonicotinic acid hydrazide with carbon disulfide in a basic medium (like potassium hydroxide in ethanol) to form a potassium dithiocarbazinate salt. This intermediate is then cyclized with hydrazine hydrate to yield the desired 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol, which can be converted to the target compound.[1][2]
-
Route 2: Reaction with Thiourea or its Derivatives. This method involves the condensation of isonicotinic acid hydrazide with thiourea or a substituted thiosemicarbazide, followed by cyclization in the presence of a base like sodium hydroxide.[3][4]
Q2: What is the role of the base in the cyclization step?
A2: The base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial for the intramolecular cyclization of the thiosemicarbazide intermediate. It facilitates the deprotonation of the thiol group and the amino group, which then allows for the nucleophilic attack to form the triazole ring. The choice and concentration of the base can significantly impact the reaction rate and yield.
Q3: What are the expected yield and purity for this synthesis?
A3: The reported yields for the synthesis of this compound and its derivatives can vary significantly based on the chosen method and reaction conditions. Yields ranging from 51% to as high as 93.6% have been reported for similar 5-aryl-4H-1,2,4-triazole-3-thiols.[3][4] Purity is typically improved through recrystallization, and a purity of 98% or higher is achievable.[5]
Q4: What are the key physical properties of this compound?
A4: The key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₆N₄S |
| Molecular Weight | 178.21 g/mol |
| Appearance | Powder |
| Melting Point | 308-313 °C |
| Solubility | Soluble in pyridine (10%) |
[Source: Sigma-Aldrich[5]]
Troubleshooting Guide
Low Yield
Problem: The final yield of this compound is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Incomplete formation of the thiosemicarbazide intermediate. | Ensure the reaction of isonicotinic acid hydrazide with carbon disulfide or thiourea goes to completion. Monitor the reaction by TLC. Consider increasing the reaction time or temperature if necessary. |
| Inefficient cyclization. | The choice and concentration of the base are critical. An insufficient amount of base will result in incomplete cyclization. A 10% aqueous NaOH solution is commonly used for the cyclization of related thiosemicarbazides.[6] Ensure thorough mixing and adequate heating (e.g., 60°C for several hours) during the cyclization step.[6] |
| Side reactions. | The formation of byproducts, such as the corresponding 1,3,4-oxadiazole-2-thiol, can reduce the yield of the desired triazole.[1] This is more likely if the cyclization conditions are not optimized. Ensure the reaction temperature is controlled, as excessive heat can favor side product formation. |
| Loss of product during workup and purification. | The product may be partially soluble in the washing solvents. Use ice-cold solvents for washing the crude product to minimize losses. For recrystallization, carefully select a solvent system that provides good recovery. |
Low Purity
Problem: The final product is contaminated with impurities, as indicated by techniques like NMR or melting point analysis.
| Possible Cause | Suggested Solution |
| Presence of unreacted starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed before proceeding with the workup. |
| Formation of the 1,3,4-oxadiazole-2-thiol byproduct. | The 1,3,4-oxadiazole-2-thiol can be formed as a significant byproduct.[1] Purification by recrystallization is often effective in removing this impurity. A suitable solvent system, such as ethanol or an ethanol/water mixture, should be used. |
| Ineffective purification. | A single recrystallization may not be sufficient to achieve high purity. Consider performing a second recrystallization. The choice of solvent is critical; ethanol is a commonly used solvent for recrystallizing triazole thiols. If the product is highly colored, treatment with activated charcoal during recrystallization can help remove colored impurities. |
Experimental Protocols
Protocol 1: Synthesis via Carbon Disulfide Intermediate
This protocol is adapted from the synthesis of related 5-substituted-4-amino-1,2,4-triazole-3-thiols.
Step 1: Synthesis of Potassium Dithiocarbazinate
-
Dissolve isonicotinic acid hydrazide (1 mole) in absolute ethanol.
-
Add a solution of potassium hydroxide (1 mole) in absolute ethanol.
-
Cool the mixture in an ice bath and add carbon disulfide (1.2 moles) dropwise with constant stirring.
-
Continue stirring for 12-16 hours at room temperature.
-
Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ether, and dry.
Step 2: Synthesis of 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
-
Reflux a mixture of the potassium dithiocarbazinate salt (1 mole) and hydrazine hydrate (2 moles) in water for 4-6 hours.
-
Hydrogen sulfide gas will be evolved during the reaction.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol.
Protocol 2: Synthesis via Thiourea
This protocol is based on a reported synthesis of 5-(pyridin-4-yl)-4H-[1][3][7]triazole-3-thiol.[3]
-
Heat a mixture of isonicotinic acid hydrazide (0.015 mol) and thiourea (0.06 mol) at 170°C.
-
After the reaction is complete (monitor by TLC), cool the mixture.
-
Add a solution of sodium hydroxide to induce cyclization and precipitation of the product.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent like ethanol.
Data Presentation
The following table summarizes reported yields for the synthesis of various 5-aryl-4H-1,2,4-triazole-3-thiols, which can serve as a benchmark for optimizing the synthesis of the target compound.
| Aryl Substituent | Reaction Conditions | Yield (%) | Reference |
| 4-Pyridyl | Isonicotinic acid hydrazide, Thiourea, 170°C, then NaOH | 93.6 | [3] |
| Phenyl | Thiosemicarbazide, 10% aq. NaOH, 60°C, 4h | 70-99 | [6] |
| Substituted Phenyls | Corresponding thiosemicarbazides, medium conditions | 51-75 | [4] |
Visualizations
Experimental Workflow for Synthesis via Carbon Disulfide
Caption: Workflow for the synthesis of this compound via a potassium dithiocarbazinate intermediate.
Troubleshooting Logic for Low Yield
References
- 1. Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 3. 5-PYRIDIN-4-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 5. 5-(4-吡啶基)-1H-1,2,4-三唑-3-硫醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Triazole-Thiol Synthesis (Alkaline Cyclization Step)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the alkaline cyclization step in the synthesis of 1,2,4-triazole-3-thiols from acylthiosemicarbazide precursors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the alkaline cyclization step in triazole-thiol synthesis?
A1: The alkaline cyclization is a crucial step that transforms an acylthiosemicarbazide intermediate into the desired 1,2,4-triazole-3-thiol. The reaction proceeds via an intramolecular cyclodehydration mechanism, where a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), facilitates the removal of a water molecule, leading to the formation of the triazole ring.[1][2][3]
Q2: What is the critical difference between alkaline and acidic cyclization of acylthiosemicarbazides?
A2: The pH of the cyclization medium is a critical determinant of the final product. Alkaline conditions favor the formation of 1,2,4-triazole-3-thiol derivatives. In contrast, acidic conditions typically lead to the formation of the isomeric 1,3,4-thiadiazole-2-amine as the major product.[1][2] Therefore, maintaining a basic environment is essential for the successful synthesis of the target triazole-thiol.
Q3: Can the 1,3,4-thiadiazole be a side product in the alkaline cyclization?
A3: While less common than in acidic media, the formation of 1,3,4-thiadiazole as a side product can occur during the alkaline cyclization step.[1] This may happen if there is residual acid from the previous acylation step that has not been adequately neutralized. This side product is generally insoluble in the alkaline reaction mixture, which can be advantageous for its removal during workup.[1]
Q4: What are the common bases used for this cyclization, and is there a significant difference between them?
A4: The most commonly used bases are sodium hydroxide (NaOH) and potassium hydroxide (KOH).[4][5][6] For many applications in aqueous solutions, their performance is comparable. However, KOH is significantly more soluble in alcoholic solvents than NaOH.[7] Some studies suggest that the potassium ion's activity in an electrolyte medium can be advantageous in certain reactions.[8] The choice may also depend on the specific substrate and solvent system being used.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired 1,2,4-Triazole-3-thiol
This is one of the most common challenges. The following table and workflow diagram can help diagnose and resolve the issue.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incorrect pH | Ensure the reaction medium is distinctly alkaline (pH > 10). Use a pH meter or pH paper to verify. If necessary, add more base. Carryover of acid from the previous step can neutralize the base. |
| Insufficient Reaction Time or Temperature | Reactions are typically refluxed for several hours.[3][6] If the reaction is incomplete, consider extending the reaction time. Increasing the temperature may also drive the reaction to completion, but be cautious of potential side reactions. |
| Hydrolysis of Starting Material | Prolonged exposure to strong alkaline conditions, especially at high temperatures, can lead to the hydrolysis of the acylthiosemicarbazide starting material. Monitor the reaction progress by TLC to avoid excessively long reaction times. |
| Poor Solubility of Starting Material | The acylthiosemicarbazide must be sufficiently soluble in the reaction medium for the cyclization to occur efficiently. If solubility is an issue, consider using a co-solvent system (e.g., ethanol/water). |
| Inappropriate Base Concentration | The concentration of the base can be critical. Typically, concentrations ranging from 2N to 4N for NaOH or KOH are effective.[6] Too low a concentration may not be sufficient to drive the reaction, while an excessively high concentration could promote side reactions. |
Issue 2: Formation of Significant Side Products
The presence of impurities complicates purification and reduces the overall yield.
| Observed Issue | Potential Cause & Identification | Troubleshooting Steps & Recommendations |
| Insoluble white precipitate in alkaline solution | 1,3,4-Thiadiazole-2-amine: This is the most likely side product, especially if acidic conditions were not properly avoided.[1] It is generally insoluble in the alkaline workup solution. | Filter the hot alkaline reaction mixture to remove the insoluble thiadiazole before acidification to precipitate the desired triazole-thiol.[1] |
| Multiple spots on TLC, difficult purification | Unreacted Starting Material: Incomplete reaction. | Increase reaction time or temperature as described in Issue 1. |
| Hydrolysis Products: Cleavage of the acylthiosemicarbazide. | Optimize reaction conditions to favor cyclization over hydrolysis (e.g., moderate temperature and reaction time). | |
| Product discoloration or formation of disulfide | Oxidation of Thiol: The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide impurity, especially if the reaction is exposed to air for extended periods at high temperatures. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, minimize the exposure of the product to air, especially in the free thiol form. |
Experimental Protocols
General Protocol for Alkaline Cyclization
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution: Dissolve the acylthiosemicarbazide intermediate (1 equivalent) in an aqueous solution of NaOH or KOH (typically 2N to 4N).[6] If solubility is limited, a mixture of ethanol and water can be used.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with stirring.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable solvent system might be a mixture of ethyl acetate and hexane, or chloroform and methanol. The product is generally more polar than the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If an insoluble precipitate (likely the 1,3,4-thiadiazole side product) is present, filter the alkaline solution.[1]
-
Cool the filtrate in an ice bath.
-
Slowly acidify the solution with a suitable acid (e.g., concentrated HCl or acetic acid) to a pH of approximately 5-6.[1]
-
The desired 1,2,4-triazole-3-thiol will precipitate out of the solution.
-
-
Isolation and Purification:
Purification via Salt Formation
For challenging purifications, leveraging the acidic nature of the triazole-thiol can be effective:
-
Suspend the crude product in water.
-
Add a base (e.g., KOH solution) until the solid dissolves, forming the potassium salt of the triazole-thiol, which is water-soluble.[1]
-
Treat the aqueous solution with activated charcoal to adsorb non-polar impurities, and then filter.
-
Re-precipitate the purified triazole-thiol by acidifying the filtrate as described in the general protocol.[1]
Data Summary
The following table summarizes typical reaction conditions and yields reported in the literature for the alkaline cyclization step.
| Starting Material | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 1-Formyl-3-thiosemicarbazide | NaOH (1.5 mol eq.) | Water | Steam Bath | 1 hr | 72-81 | [4] |
| 1-(picolinoyl)-4-allyl-thiosemicarbazides | 2N NaOH | Water | Reflux | 2-3 hrs | High | [3] |
| 2-(4-nitrobenzoyl)hydrazine-1-carbothioamide | 2% aq. NaOH | Water | Room Temp | Overnight | - | [5] |
| Acylthiosemicarbazide | 2N NaOH | Water | Reflux | 4 hrs | - | [6] |
| N¹,N²-diphenylhydrazine-1,2-dicarbothioamide | KOH (0.15 g) | Water | 90 °C | 4 hrs | 71 | [1] |
Note: Yields can be highly dependent on the specific substrate and reaction scale.
References
- 1. mdpi.com [mdpi.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Sciencemadness Discussion Board - NaOH vs KOH - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
optimizing reaction conditions for the synthesis of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Synthesis & Reaction Conditions
Q1: What is the general synthetic route for this compound?
The most common synthetic pathway involves two key steps:
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Formation of a thiosemicarbazide intermediate: This is typically achieved by reacting isonicotinic acid hydrazide with a thiocyanate salt (like ammonium thiocyanate) or an appropriate isothiocyanate.[1]
-
Cyclization: The resulting thiosemicarbazide undergoes intramolecular cyclization to form the 1,2,4-triazole ring. This step is crucial and the reaction conditions, particularly the pH, determine the final product.[2][3]
Q2: What are the optimal reaction conditions for the cyclization step to obtain the desired 1,2,4-triazole-3-thiol?
For the synthesis of 5-substituted-1H-1,2,4-triazole-3-thiols, alkaline conditions are generally favored for the cyclization of the thiosemicarbazide intermediate.[2][3] Common bases used include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution.[3][4][5] The reaction is often carried out at reflux temperature for several hours.[3]
Troubleshooting Common Issues
Q3: My reaction yielded a different heterocyclic compound instead of the expected 1,2,4-triazole-3-thiol. What could be the reason?
A common issue is the formation of the isomeric 1,3,4-thiadiazole derivative.[2] The reaction medium's pH is a critical factor influencing the cyclization pathway.[2]
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Alkaline conditions (e.g., using NaOH or KOH) favor the formation of 1,2,4-triazole-3-thiol derivatives.[2][3]
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Acidic conditions (e.g., using sulfuric acid or acetic acid) tend to promote the formation of 1,3,4-thiadiazole derivatives.[1][2]
To ensure the formation of the desired triazole, maintain a basic pH throughout the cyclization step.
Q4: The yield of my final product is consistently low. How can I optimize it?
Low yields can result from several factors. Consider the following optimization strategies:
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Purity of Starting Materials: Ensure that the isonicotinic acid hydrazide and other reagents are of high purity.
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Reaction Time and Temperature: The reaction may require sufficient time at reflux to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
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Choice of Base: The strength and concentration of the base can influence the reaction rate and yield. An aqueous solution of 2N NaOH has been reported to give good yields.[3]
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Purification Method: Inefficient purification can lead to loss of product. Recrystallization from a suitable solvent system, such as a mixture of DMF and ethanol, is a common method for purification.[3]
Q5: I am having difficulty purifying the final product. What are some recommended procedures?
Purification of this compound can be challenging due to its polarity.
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Acidification and Precipitation: After the basic cyclization, the reaction mixture is typically cooled and then acidified (e.g., with HCl) to a pH of around 3. This protonates the thiol group, causing the product to precipitate out of the solution.[3][4]
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Washing: The precipitate should be thoroughly washed with water and ethanol to remove any remaining salts and impurities.[3]
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Recrystallization: For higher purity, recrystallization from solvents like ethanol, or a mixture of DMF and ethanol, is effective.[3]
Quantitative Data Summary
The following table summarizes reaction conditions and reported yields for the synthesis of this compound and its derivatives from various literature sources.
| Starting Material (Acyl Hydrazide) | Reagent for Thiosemicarbazide Formation | Cyclization Conditions | Product | Yield (%) | Reference |
| Isonicotinic acid hydrazide | Thiourea | Heat at 170°C, then NaOH | 5-(Pyridin-4-yl)-4H-[2][4][6]triazole-3-thiol | 93.6 | [6] |
| Pyridine-2-carboxylic acid hydrazide | Allylisothiocyanate | 2N NaOH, reflux 2-3h | 4-Allyl-5-(pyridin-2-yl)-4H-[2][4][6]triazole-3-thiol | 84 | [3] |
| Pyridine-4-carboxylic acid hydrazide | Allylisothiocyanate | 2N NaOH, reflux 2-3h | 4-Allyl-5-(pyridin-4-yl)-4H-[2][4][6]triazole-3-thiol | 94 | [3] |
| 4-Nitrobenzoyl chloride (forms hydrazide in situ) | Thiosemicarbazide | 2% aq. NaOH, overnight stirring | 5-(4-Nitrophenyl)-4H-1,2,4-triazole-3-thiol | Not specified | [4] |
| Hydrazide 54 | Alkyl or aryl isothiocyanates | 10% aq. NaOH, 60°C, 3h | 1,2,4-Triazole-3-thiones | 70-99 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 4-Allyl-5-(pyridin-4-yl)-4H-[2][4][6]triazole-3-thiol [3]
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Thiosemicarbazide Formation: React pyridine-4-carboxylic acid hydrazide with allylisothiocyanate.
-
Cyclization:
-
Dissolve 5 mmol of the resulting thiosemicarbazide in 10 mL of 2N NaOH.
-
Reflux the solution for 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to a pH of 3 using 2N HCl.
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Filter the resulting precipitate.
-
Wash the precipitate with water and ethanol.
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Dry the product and recrystallize from a suitable solvent.
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Protocol 2: Synthesis of 5-(Pyridin-4-yl)-4H-[2][4][6]triazole-3-thiol from Isoniazid and Thiourea [6]
-
Reaction: Mix 0.015 mol of isonicotinic acid hydrazide (isoniazid) with 0.06 mol of thiourea.
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Heating: Heat the mixture at 170°C.
-
Basification: Treat the reaction mixture with sodium hydroxide.
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Work-up: Further purification details are not specified in the abstract but would likely involve neutralization and precipitation as in Protocol 1.
Visualizations
References
- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study [mdpi.com]
- 5. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-PYRIDIN-4-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
| Possible Cause | Suggested Solution |
| High solubility in the chosen solvent: The compound may be too soluble, even at low temperatures. | - Try a different solvent or a solvent mixture. Ethanol or an ethanol-dioxane mixture has been reported for similar compounds. - Add a non-polar anti-solvent (e.g., hexane or heptane) dropwise to the hot solution until turbidity appears, then redissolve by heating before cooling. |
| Excessive solvent used: Using too much solvent will keep the compound in the mother liquor. | - Use the minimum amount of hot solvent necessary to dissolve the crude product completely. |
| Premature crystallization: Rapid cooling can trap impurities within the crystal lattice. | - Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. |
| Product is an oil, not a solid: The compound "oils out" instead of forming crystals. | - This can happen if the melting point of the compound is lower than the boiling point of thesolvent. Try a lower-boiling point solvent. - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. |
Issue 2: Streaking on Thin Layer Chromatography (TLC)
| Possible Cause | Suggested Solution |
| Compound is too polar for the mobile phase: The compound has a high affinity for the silica gel stationary phase. | - Increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate or add a small amount of methanol. |
| Acidic/Basic nature of the compound: The pyridine nitrogen can interact strongly with the acidic silica gel. | - Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to neutralize the acidic sites on the silica gel and improve the spot shape. |
| Sample is overloaded: Applying too much sample to the TLC plate can cause streaking. | - Dilute the sample before spotting it on the TLC plate. |
Issue 3: Poor Separation During Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate solvent system: The chosen eluent does not provide adequate separation of the desired compound from impurities. | - Systematically vary the solvent composition. A gradient elution from a less polar to a more polar solvent system is often effective. For this polar compound, a gradient of methanol in dichloromethane or ethyl acetate might be a good starting point. |
| Compound streaking on the column: Similar to TLC, this is often due to the compound's polarity and basicity. | - Add a small amount of triethylamine to the eluent. - Consider using a different stationary phase, such as alumina (basic or neutral), which may be more suitable for basic compounds. |
| Co-elution of impurities: Impurities have similar polarity to the product. | - If impurities are acidic or basic, an acid-base extraction could be performed on the crude material before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: If synthesized from isonicotinic acid hydrazide and a thiourea derivative or similar reagents, potential impurities could include unreacted starting materials, the intermediate thiosemicarbazide, and potentially the corresponding oxadiazole-thiol as a byproduct.
Q2: What is a good starting point for a recrystallization solvent?
A2: Based on literature for similar compounds, ethanol is a good starting point for recrystallization.[1][2] A mixture of ethanol and dioxane has also been reported.[3] Due to the compound's high melting point (308-313 °C), high-boiling point polar solvents are likely to be effective.
Q3: How can I remove colored impurities from my product?
A3: Colored impurities can sometimes be removed by recrystallization with the addition of a small amount of activated charcoal to the hot solution. However, use charcoal sparingly as it can also adsorb your product, leading to lower yields.
Q4: My compound is not moving from the baseline on the TLC plate. What should I do?
A4: This indicates that the eluent is not polar enough. You should increase the polarity of your mobile phase significantly. A mixture of dichloromethane and methanol (e.g., 9:1 or 8:2) is a common starting point for very polar compounds.
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a boil with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
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Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude compound in a minimal amount of a polar solvent (e.g., methanol or DMF). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica gel. Carefully load this powder onto the top of the packed column.
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Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 100% ethyl acetate). Gradually increase the polarity by adding methanol to the eluent (e.g., from 0% to 10% methanol in ethyl acetate). To mitigate streaking, consider adding 0.5% triethylamine to the mobile phase.
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Fraction Collection: Collect fractions as the compound elutes from the column.
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Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆N₄S |
| Molecular Weight | 178.21 g/mol |
| Melting Point | 308-313 °C |
| Appearance | White to cream crystalline powder[4] |
| Solubility | Soluble in pyridine (10%) |
Table 2: Suggested Solvent Systems for Chromatography
| Technique | Stationary Phase | Recommended Eluent System (Starting Point) |
| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate / Methanol (9:1) + 0.5% Triethylamine |
| Column Chromatography | Silica Gel (230-400 mesh) | Gradient: 100% Ethyl Acetate to 90:10 Ethyl Acetate / Methanol (+ 0.5% Triethylamine) |
| Column Chromatography (Alternative) | Alumina (Neutral or Basic) | Gradient: 100% Ethyl Acetate to 90:10 Ethyl Acetate / Methanol |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting TLC streaking issues.
References
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. ijsr.net [ijsr.net]
- 3. benchchem.com [benchchem.com]
- 4. 14910-06-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
stability of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol in acidic and alkaline media
Technical Support Center: 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the . The information is presented in a question-and-answer format, including troubleshooting guides, experimental protocols, and data presentation templates.
Frequently Asked Questions (FAQs) on Stability
Q1: What is the general stability of the 1,2,4-triazole ring?
A1: The 1,2,4-triazole ring is an aromatic heterocyclic system, which confers significant stability.[1] Generally, these structures are resistant to cleavage under mild acidic or alkaline conditions. However, prolonged exposure to harsh conditions, such as high concentrations of acid or base and elevated temperatures, can lead to degradation.[1]
Q2: How does the 3-thiol group affect the stability of the triazole ring?
A2: The 3-thiol (-SH) group exists in tautomeric equilibrium with the thione (C=S) form, with the thione form generally being predominant in 3-mercapto-1,2,4-triazoles.[1][2] This tautomerism influences the electronic properties of the ring. While it doesn't inherently make the ring significantly more susceptible to hydrolysis, the sulfur atom can be a site for oxidative degradation.[1][3]
Q3: What is the likely point of degradation on this compound in strong acidic or alkaline media?
A3: Under harsh hydrolytic conditions (strong acid or base with heat), the most probable point of degradation is the 1,2,4-triazole ring itself.[1] Ring opening is a potential degradation pathway for triazole compounds under strenuous conditions. The pyridine ring is generally stable to hydrolysis but can be susceptible to oxidation.
Q4: Are there any known degradation products for this compound?
A4: Specific degradation products for this compound are not extensively documented in publicly available literature. However, based on the chemistry of similar heterocyclic rings, forced degradation could potentially lead to hydrolysis and ring-opening, possibly yielding isonicotinic acid hydrazide or related derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of the compound's stability, particularly using High-Performance Liquid Chromatography (HPLC).
Issue 1: Inconsistent Retention Times in HPLC Analysis
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Question: During my HPLC analysis of a stability study, the retention time for the parent compound is shifting between injections. What could be the cause?
-
Answer: Retention time variability can be caused by several factors:
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Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence.
-
Mobile Phase pH Fluctuation: The compound has basic nitrogen atoms in both the pyridine and triazole rings, making its retention sensitive to pH. Use a buffer and ensure its concentration is sufficient (typically 10-25 mM) to maintain a stable pH.[4]
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Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature changes can affect retention times.
-
Pump or Mixer Issues: If the mobile phase is prepared online, ensure the pump and mixer are functioning correctly to deliver a consistent mobile phase composition.
-
Issue 2: Peak Tailing in Chromatogram
-
Question: My chromatogram shows significant peak tailing for the main compound. How can I improve the peak shape?
-
Answer: Peak tailing for basic compounds like this is often due to interaction with acidic silanol groups on the silica-based column packing.[4]
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Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) will protonate the basic nitrogens, which can sometimes improve peak shape.
-
Use a Different Column: Employ a column with high-purity silica or one that is end-capped to minimize silanol interactions.
-
Add a Competing Base: Adding a small amount of a competing base, like triethylamine, to the mobile phase can block the active silanol sites.
-
Issue 3: Appearance of Extraneous "Ghost" Peaks
-
Question: I am observing unexpected small peaks ("ghost peaks") in my chromatograms during a gradient run. What is their source?
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Answer: Ghost peaks can arise from several sources:
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Contaminants in the Mobile Phase: Impurities in the solvents or water can concentrate on the column during equilibration and elute during the gradient. Use high-purity HPLC-grade solvents and freshly prepared mobile phase.
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Sample Carryover: Residue from a previous injection may be eluting. Ensure the autosampler's wash protocol is effective.
-
Degradation in the Vial: The compound may be degrading in the autosampler vial, especially if the sample is dissolved in a non-buffered solvent. Prepare samples in the mobile phase whenever possible and keep the autosampler tray cooled.
-
Data Presentation
Quantitative results from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Time (hours) | Temperature (°C) | % Assay of Parent Compound | % Degradation | Number of Degradants |
| Acid Hydrolysis | |||||
| 0.1 M HCl | 2 | 60 | e.g., 95.2 | e.g., 4.8 | e.g., 1 |
| 0.1 M HCl | 8 | 60 | e.g., 88.5 | e.g., 11.5 | e.g., 2 |
| Alkaline Hydrolysis | |||||
| 0.1 M NaOH | 2 | 60 | e.g., 92.1 | e.g., 7.9 | e.g., 2 |
| 0.1 M NaOH | 8 | 60 | e.g., 81.4 | e.g., 18.6 | e.g., 3 |
| Oxidative Degradation | |||||
| 3% H₂O₂ | 24 | 25 (RT) | e.g., 85.7 | e.g., 14.3 | e.g., 2 |
| Thermal Degradation | |||||
| Solid State | 48 | 80 | e.g., 99.1 | e.g., 0.9 | e.g., 1 |
| Photolytic Degradation | |||||
| Solid State | 24 | 25 (RT) | e.g., 98.5 | e.g., 1.5 | e.g., 1 |
Note: Data presented are hypothetical examples to illustrate the table's structure.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies. These should be adapted based on the observed stability of the compound. The goal is to achieve 5-20% degradation.[5]
1. Preparation of Stock Solution
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
2. Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
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Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a suitable concentration.
3. Alkaline Hydrolysis
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To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C.
-
Withdraw samples at appropriate time points.
-
Neutralize the sample with an equivalent amount of 0.1 M HCl and dilute with the mobile phase.
4. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
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Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase for analysis.
5. Thermal Degradation (Solid State)
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Place a small amount of the solid compound in a vial.
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Keep the vial in an oven at 80°C for 48 hours.
-
After exposure, dissolve the solid in the initial solvent to prepare a sample for analysis.
6. Photolytic Degradation (Solid State)
-
Spread a thin layer of the solid compound in a shallow dish.
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Expose the sample to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter).[5]
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After the exposure period, prepare a sample for analysis by dissolving the solid.
Visualizations: Workflows and Pathways
Hypothetical Degradation Pathway
The following diagram illustrates a plausible, though hypothetical, degradation pathway for this compound under harsh hydrolytic conditions. The primary degradation is proposed to be the cleavage of the triazole ring.
Caption: Hypothetical degradation pathways in acidic and alkaline media.
General Experimental Workflow for Forced Degradation
This diagram outlines the logical steps for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
Troubleshooting Workflow for HPLC Peak Shape Issues
This diagram provides a logical flow for troubleshooting common peak shape problems in HPLC analysis.
Caption: Troubleshooting workflow for common HPLC peak shape issues.
References
Technical Support Center: Metal Complex Formation with 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol in metal complex formation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and characterization of metal complexes with this compound.
Issue 1: Low or No Yield of the Desired Metal Complex
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Question: I am getting a very low yield, or no precipitate at all, during my complexation reaction. What could be the cause?
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Answer: Several factors can contribute to low or no yield. Consider the following potential causes and solutions:
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Incomplete Deprotonation of the Thiol Group: The thiol group (-SH) of the ligand often needs to be deprotonated to coordinate effectively with the metal ion.[1][2]
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Solution: Add a stoichiometric amount of a suitable base (e.g., KOH, NaOH, or an amine like triethylamine) to the ligand solution before adding the metal salt. The reaction should be stirred for a short period after adding the base to ensure complete deprotonation.
-
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Inappropriate Solvent: The solubility of the ligand, metal salt, and the resulting complex are crucial.
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Solution: this compound has good solubility in pyridine.[3] Alcoholic solvents like ethanol or methanol are also commonly used for the synthesis of similar triazole-thiol metal complexes.[1][4][5][6] Ensure that both the ligand and the metal salt are soluble in the chosen solvent system. If the complex is insoluble, this can drive the reaction to completion.
-
-
Incorrect Metal-to-Ligand Molar Ratio: The stoichiometry of the reaction is critical for obtaining the desired complex.
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Reaction Temperature and Time: The reaction may require specific temperature conditions and duration to proceed to completion.
-
Issue 2: The Product is an Amorphous Powder and Difficult to Characterize
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Question: My product has precipitated as an amorphous powder, making it unsuitable for single-crystal X-ray diffraction. How can I obtain crystalline material?
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Answer: Obtaining a crystalline product can be challenging. Here are some techniques to try:
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Slow Evaporation: Dissolve the amorphous powder in a suitable solvent (e.g., DMSO, DMF, or pyridine) and allow the solvent to evaporate slowly at room temperature over several days.
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Solvent Diffusion: Create a layered system with a solution of your complex in a dense solvent (e.g., DMSO) at the bottom of a narrow tube, and carefully layer a less dense solvent in which the complex is insoluble (e.g., ethanol, ether) on top. Crystals may form at the interface over time.
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Vapor Diffusion: Place a concentrated solution of your complex in a small vial. Place this vial inside a larger, sealed container that contains a solvent in which the complex is insoluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the complex solution, reducing its solubility and promoting crystal growth.
-
Issue 3: Unexpected Infrared (IR) Spectroscopy Results
-
Question: The IR spectrum of my product is not what I expected. How can I interpret the spectrum to understand if complexation has occurred?
-
Answer: The IR spectrum provides key information about the coordination of the ligand to the metal ion. Look for these characteristic changes:
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Disappearance of the S-H Stretching Band: The stretching vibration of the S-H bond in the free ligand is typically observed in the region of 2500-2600 cm⁻¹.[7] In the spectrum of the complex, this band should disappear, indicating that the thiol proton has been lost and the sulfur atom is coordinated to the metal.[1][2]
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Shift in the C=N Stretching Frequency: The C=N stretching vibration of the triazole ring, typically around 1645 cm⁻¹, may shift to a lower wavenumber upon complexation.[1] This indicates the involvement of a nitrogen atom from the triazole ring in coordination.
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Appearance of New Bands: New bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of M-N and M-S bonds.[7]
-
Issue 4: Ambiguous ¹H NMR Spectrum
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Question: I'm having trouble interpreting the ¹H NMR spectrum of my product. What should I be looking for?
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Answer: ¹H NMR spectroscopy can confirm the formation of the complex, although paramagnetic metals will lead to broad or unobservable signals. For diamagnetic metal complexes (e.g., Zn(II), Cd(II)):
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Disappearance of the S-H Proton Signal: In the free ligand, the thiol proton (S-H) signal is expected. Upon deprotonation and coordination, this signal will disappear.[1][2] The N-H proton of the triazole ring will also be present in the free ligand.
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Shift in Aromatic Proton Signals: The signals corresponding to the protons on the pyridyl ring will likely shift upon coordination of the pyridyl nitrogen to the metal center.
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Solvent Choice: The ligand and its complexes often show good solubility in DMSO for NMR studies.[1][4][5]
-
Frequently Asked Questions (FAQs)
-
Question: What is the expected coordination mode of this compound?
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Answer: this compound is a versatile ligand that can coordinate in several ways. The most common modes involve the deprotonated thiol sulfur and one of the nitrogen atoms of the triazole ring, forming a stable five or six-membered chelate ring.[1][4] The pyridyl nitrogen can also participate in coordination, leading to the formation of polynuclear complexes or coordination polymers.
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Question: What is the importance of the tautomeric forms of the ligand?
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Answer: The ligand can exist in thiol and thione tautomeric forms.[4] In the solid state and in solution, the thione form may be predominant. Deprotonation of the N-H proton in the thione form or the S-H proton in the thiol form leads to the formation of the anionic ligand that coordinates to the metal ion.
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Question: What are some common characterization techniques for these metal complexes?
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Answer: A combination of techniques is typically used to characterize these complexes:
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FTIR Spectroscopy: To identify the coordination sites of the ligand.[4][5][6]
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¹H and ¹³C NMR Spectroscopy: For diamagnetic complexes, to study the ligand environment after complexation.[4][5][6]
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UV-Vis Spectroscopy: To study the electronic transitions in the complex.[4][5][6]
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Elemental Analysis: To determine the empirical formula of the complex.[4][5]
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Molar Conductivity Measurements: To determine if the complex is an electrolyte.[4]
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Magnetic Susceptibility: To determine the magnetic properties of the complex, which can help in assigning its geometry.[4][5][6]
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Single-Crystal X-ray Diffraction: To definitively determine the solid-state structure of the complex.
-
Data Presentation
Table 1: Summary of Typical Reaction Conditions for Metal Complex Formation with Similar Triazole-Thiol Ligands
| Parameter | Typical Conditions | Reference |
| Metal Salts | Ni(II), Cu(II), Zn(II), Cd(II) acetates or chlorides | [1][4] |
| Solvent | Ethanol, Methanol | [1][4] |
| Metal:Ligand Ratio | 1:2 | [1][4] |
| Temperature | Room Temperature or Reflux | [1][4] |
| Reaction Time | 2-3 hours (under reflux) | [1][4] |
Table 2: Key Spectroscopic Data for a Related Ligand (4-amino-5-(phenyl)-4H-1,2,4-triazole-3-thiol) and its Complexes
| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation of Change | Reference |
| ν(N-H) of NH₂ | 3250, 3213 | Shifted | Involvement of NH₂ in coordination | [1] |
| ν(S-H) | 2736 | Absent | Deprotonation and coordination of sulfur | [1] |
| ν(C=N) | 1645 | Shifted to lower wavenumber | Involvement of triazole nitrogen in coordination | [1] |
| ν(C-S) | 673 | Shifted | Involvement of sulfur in coordination | [1] |
Experimental Protocols
General Procedure for the Synthesis of a Metal(II) Complex with this compound (Adapted from similar syntheses) [1][4]
-
Ligand Solution Preparation: Dissolve 2 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask. If necessary, gently heat the mixture to facilitate dissolution.
-
Deprotonation (Optional but Recommended): To the ligand solution, add a solution of 2 mmol of KOH in 5 mL of ethanol dropwise with stirring. Stir the mixture for 15-20 minutes.
-
Metal Salt Addition: In a separate beaker, dissolve 1 mmol of the metal(II) salt (e.g., Ni(OAc)₂, Cu(OAc)₂, Zn(OAc)₂) in 10 mL of ethanol. Add this solution dropwise to the stirring ligand solution.
-
Reaction: A precipitate may form immediately. Heat the reaction mixture to reflux and maintain it for 2-3 hours with continuous stirring.
-
Isolation and Purification: Allow the reaction mixture to cool to room temperature. Collect the precipitate by filtration, wash it with hot ethanol, and then with diethyl ether.
-
Drying: Dry the resulting solid in a desiccator over anhydrous CaCl₂.
Visualizations
References
- 1. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 2. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 3. 5-(4-吡啶基)-1H-1,2,4-三唑-3-硫醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
how to increase the solubility of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the solubility of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is a white to cream crystalline powder.[1] Published data indicates that it is soluble in pyridine at a concentration of 10%.[1][2] However, its solubility in aqueous buffers and common organic solvents used for biological assays, such as dimethyl sulfoxide (DMSO), is not widely reported in publicly available literature. Due to its heterocyclic structure, it is anticipated to have low aqueous solubility.
Q2: I am observing precipitation of the compound when preparing my stock solution in DMSO. What could be the cause and how can I resolve it?
A2: Precipitation of a compound in DMSO can be due to several factors:
-
Low Intrinsic Solubility: The compound may have limited solubility even in DMSO.
-
Water Contamination: DMSO is highly hygroscopic and can absorb moisture from the air. The presence of water can significantly decrease the solubility of many organic compounds.
-
Supersaturation: Attempting to dissolve the compound at a concentration higher than its solubility limit will lead to precipitation.
To address this, you can try the following:
-
Use Anhydrous DMSO: Ensure you are using a fresh, high-quality anhydrous grade of DMSO.
-
Gentle Warming: Gently warming the solution to 30-40°C can aid in dissolution. However, be cautious of potential compound degradation at higher temperatures.
-
Sonication: Using a bath sonicator for 15-30 minutes can help to break down aggregates and improve dissolution.
-
Start with a Lower Concentration: If precipitation persists, try preparing a stock solution at a lower concentration.
Q3: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?
A3: High concentrations of DMSO can be toxic to cells.[3] As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% to avoid cytotoxic effects.[3][4] It is crucial to determine the specific tolerance of your cell line by running a vehicle control (media with the same final DMSO concentration as your test samples).
Q4: Can I use other co-solvents besides DMSO to improve solubility?
A4: Yes, other co-solvents can be used, often in combination with DMSO. The choice of co-solvent will depend on the specific requirements of your assay. Common co-solvents include:
-
Ethanol: Generally well-tolerated in biological assays. A DMSO:Ethanol ratio of 9:1 or 8:2 can be a good starting point.
-
N,N-Dimethylformamide (DMF): A strong polar aprotic solvent that can be used in combination with DMSO.
-
Polyethylene glycol 400 (PEG400): A water-miscible polymer that can enhance the solubility of poorly soluble compounds.
Always perform a vehicle control to assess the effect of the co-solvent on your assay.
Troubleshooting Guide: Enhancing Solubility
If you are experiencing difficulty dissolving this compound, consider the following strategies, starting with the simplest and progressing to more advanced formulation techniques.
Solubility Enhancement Workflow
Caption: A workflow for systematically addressing the poor solubility of this compound.
Experimental Protocols
Co-Solvent Method (DMSO)
This is the most common initial approach for dissolving poorly water-soluble compounds for in vitro assays.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Calculate the required mass:
-
Molecular Weight of this compound: 178.22 g/mol
-
For 1 mL of a 10 mM solution, you will need: 178.22 g/mol * 0.010 mol/L * 0.001 L = 0.0017822 g = 1.78 mg.
-
-
Weigh the compound: Accurately weigh 1.78 mg of the compound using a calibrated analytical balance.
-
Dissolve in DMSO: Transfer the weighed compound into a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Aid dissolution (if necessary):
-
Vortex: Gently vortex the tube until the compound is dissolved.
-
Sonication: If not fully dissolved, place the tube in a bath sonicator for 15-30 minutes.
-
Gentle Warming: As a last resort, warm the solution in a 37°C water bath.
-
-
Storage: Once dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Serial Dilution for Biological Assays:
Caption: Serial dilution workflow from a DMSO stock solution to the final assay concentration.
pH Adjustment Method
The solubility of compounds with ionizable groups, such as the pyridyl and triazole moieties in the target compound, can be pH-dependent.[3][5] Since 1,2,4-triazoles can exhibit weak basicity, adjusting the pH to a more acidic range may improve solubility.[3]
Protocol for pH-Dependent Solubility Testing:
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).
-
Add an excess amount of the compound to a fixed volume of each buffer.
-
Stir the suspensions at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Filter the suspensions to remove undissolved solid.
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Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the solubility as a function of pH to identify the optimal pH for dissolution.
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[6][7][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
Protocol for Preparing an Inclusion Complex (Kneading Method):
-
Molar Ratio: Determine the desired molar ratio of the compound to HP-β-CD (a 1:1 ratio is a good starting point).
-
Slurry Formation: Place the calculated amount of HP-β-CD in a mortar and add a small amount of water to form a paste.
-
Compound Addition: Add the weighed compound to the paste.
-
Kneading: Knead the mixture thoroughly for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Testing: Dissolve the prepared complex in your aqueous assay buffer.
Surfactant-Based Formulations
Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[10][11][12][13][][15][16] Non-ionic surfactants like Tween® 80 and Pluronic® F-68 are often used in biological research.
Protocol for Preparing a Micellar Formulation:
-
Surfactant Solution: Prepare a solution of the chosen surfactant (e.g., 1-5% w/v Tween® 80) in your aqueous assay buffer.
-
Compound Addition: Add the weighed compound to the surfactant solution.
-
Dissolution: Stir the mixture at room temperature until the compound is dissolved. Gentle heating or sonication can be used to facilitate dissolution.
-
Equilibration: Allow the solution to equilibrate for several hours to ensure stable micelle formation.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before use in assays.
Quantitative Data Summary
| Method | Solvent/Excipient | Expected Solubility Enhancement | Typical Concentration Range in Assay | Key Considerations |
| Co-solvent | Dimethyl Sulfoxide (DMSO) | High in pure solvent, but limited by final concentration in assay | < 0.5% | Potential for cytotoxicity at higher concentrations.[3] |
| pH Adjustment | Acidic Buffers (e.g., pH 4-6) | Moderate to High | Dependent on buffer capacity and assay compatibility | The compound's pKa will determine the optimal pH range. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High | 1-5% (w/v) | Can alter the free concentration of the compound. |
| Surfactants | Tween® 80, Pluronic® F-68 | High | 0.1-2% (w/v) | Can interfere with certain assays, especially those involving protein interactions. |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. oatext.com [oatext.com]
- 7. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iipseries.org [iipseries.org]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
side product formation in the synthesis of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on side product formation and purification challenges.
| Observation/Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete reaction of starting materials: Isonicotinic acid hydrazide or the thiocarbonyl source (e.g., thiourea, carbon disulfide) may not have fully reacted. 2. Formation of side products: Conditions may favor the formation of alternative heterocyclic rings (e.g., 1,3,4-thiadiazole). 3. Hydrolysis of starting material: Isonicotinic acid hydrazide can hydrolyze to isonicotinic acid under harsh basic conditions.[1] | 1. Optimize reaction conditions: Increase reaction time or temperature cautiously. Ensure adequate mixing. 2. Control pH: Maintain alkaline conditions (e.g., using NaOH, KOH) during the cyclization step to favor the formation of the 1,2,4-triazole ring.[2] 3. Use milder base or control temperature: Employ a weaker base or maintain a lower temperature during the initial reaction steps to minimize hydrolysis. |
| Presence of an Impurity with a Similar Mass Spectrum | 1. Formation of 5-(4-pyridyl)-2-amino-1,3,4-thiadiazole: This is a common isomeric byproduct, especially if the cyclization is performed under acidic conditions.[3] 2. Unreacted 1-isonicotinoyl-thiosemicarbazide: The intermediate may not have fully cyclized. | 1. Adjust pH of cyclization: Ensure the reaction medium is sufficiently alkaline for the cyclization step. Recrystallization can often separate the triazole from the thiadiazole. 2. Prolong reaction time or increase temperature: Drive the cyclization to completion by extending the reaction time or moderately increasing the temperature. Monitor the reaction by TLC. |
| Product is Difficult to Purify/Multiple Spots on TLC | 1. Mixture of tautomers: The product exists in thione-thiol tautomeric forms.[2] 2. Presence of multiple side products: A combination of the issues mentioned above. | 1. Recrystallization: Use an appropriate solvent system (e.g., ethanol, ethanol/water) for recrystallization. This is often effective in isolating the desired product. 2. Column chromatography: If recrystallization is ineffective, column chromatography using a suitable stationary and mobile phase can be employed for separation. |
| Reaction Mixture Turns Dark or Tar-like | 1. Decomposition of thiourea/thiosemicarbazide: At high temperatures, these reagents can decompose. 2. Side reactions involving the pyridine ring: The pyridine nitrogen can be reactive under certain conditions. | 1. Control temperature: Avoid excessive heating. Use a solvent with an appropriate boiling point to maintain a consistent reaction temperature. 2. Use of an inert atmosphere: In some cases, running the reaction under an inert atmosphere (e.g., nitrogen, argon) can minimize oxidative side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves the reaction of isonicotinic acid hydrazide with a thiocarbonyl source, such as thiourea or carbon disulfide, to form a 1-isonicotinoyl-thiosemicarbazide intermediate. This intermediate is then cyclized under alkaline conditions to yield the desired product.[4][5]
Q2: What is the key side product to watch out for in this synthesis?
A2: The most significant side product is the isomeric 5-(4-pyridyl)-2-amino-1,3,4-thiadiazole. Its formation is favored under acidic conditions during the cyclization of the thiosemicarbazide intermediate.[3]
Q3: How can I minimize the formation of the 1,3,4-thiadiazole side product?
A3: Maintaining alkaline conditions during the cyclization step is crucial. The use of bases like sodium hydroxide or potassium hydroxide promotes the desired intramolecular cyclization to the 1,2,4-triazole ring system.[2][6]
Q4: What analytical techniques are best for characterizing the final product and identifying impurities?
A4: A combination of techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the overall structure and identify the presence of major impurities. The chemical shifts of the ring protons and carbons can help distinguish between the 1,2,4-triazole and 1,3,4-thiadiazole isomers.[3]
-
FT-IR Spectroscopy: To identify key functional groups such as N-H, C=S, and C=N bonds.
-
Mass Spectrometry: To confirm the molecular weight of the product and potential side products.
-
Thin Layer Chromatography (TLC): For monitoring the progress of the reaction and assessing the purity of the product.
Q5: My ¹H NMR spectrum shows broad peaks for the N-H and S-H protons. Is this normal?
A5: Yes, it is common for the N-H and S-H protons in 1,2,4-triazole-3-thiols to appear as broad singlets in the ¹H NMR spectrum. Their chemical shifts can also be concentration-dependent. The presence of thione-thiol tautomerism can contribute to this broadening.[2]
Experimental Protocols
Synthesis of this compound from Isonicotinic Acid Hydrazide and Thiourea
Methodology:
-
Reaction Setup: In a round-bottom flask, combine isonicotinic acid hydrazide (1 equivalent) and thiourea (4 equivalents).
-
Heating: Heat the mixture at 170 °C for a specified period (e.g., 1 hour). The mixture will melt and then solidify.
-
Basification and Cyclization: After cooling, add a solution of sodium hydroxide (e.g., 2N) to the solid mass.
-
Reflux: Heat the mixture to reflux for several hours to facilitate cyclization.
-
Acidification: Cool the reaction mixture in an ice bath and acidify with a suitable acid (e.g., concentrated HCl) to a pH of approximately 5-6.
-
Isolation: Collect the resulting precipitate by filtration.
-
Purification: Wash the precipitate with cold water and recrystallize from a suitable solvent like ethanol to obtain the pure product.
Quantitative Data Summary:
| Parameter | Value/Range | Reference |
| Yield | 51-96% (for various substituted triazole-3-thiones) | [4] |
| Melting Point | 308-313 °C | Sigma-Aldrich |
Visualizations
Reaction Pathway and Side Product Formation
Caption: Main reaction pathway and potential side product formation.
Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
optimization of corrosion inhibition efficiency of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol at different temperatures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol (4-PTT) and its derivatives as corrosion inhibitors. The information is compiled from studies on closely related compounds and is intended to offer a foundational understanding for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the expected trend for the inhibition efficiency of 4-PTT with increasing temperature?
A1: Studies on similar triazole-based compounds, such as 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT), have shown a slight enhancement in inhibition efficiency with a rise in temperature from 303 K to 333 K.[1][2][3] This suggests a robust interaction between the inhibitor and the metal surface, potentially indicating a component of chemical adsorption (chemisorption).[1][2][3]
Q2: How does the concentration of 4-PTT affect its corrosion inhibition efficiency?
A2: The inhibition efficiency of triazole-based inhibitors generally increases with concentration up to an optimal point.[1][2][3][4] For instance, the inhibition efficiency of a similar compound, 5-(4-pyridyl)-3-mercapto-1,2,4-triazole (PMT), reached 97.1% at an optimal concentration of 0.5 mM in 1 M HCl at 303 K.[4] Beyond this optimal concentration, the efficiency may plateau.
Q3: What is the primary mechanism of corrosion inhibition by 4-PTT?
A3: The primary mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer.[4] This adsorption is believed to be a mixed process, involving both physical adsorption (physisorption) and chemical adsorption (chemisorption).[1][2][3] The adsorption behavior of similar compounds has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[1][2][3]
Q4: What experimental techniques are commonly used to evaluate the performance of 4-PTT?
A4: The most common techniques are weight loss measurements, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization.[5][6] These methods provide quantitative data on corrosion rates and inhibition efficiencies. Surface analysis techniques like scanning electron microscopy (SEM) can also be used to confirm the formation of a protective film on the metal surface.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Inhibition Efficiency | - Inhibitor concentration is too low.- Inadequate immersion time for protective film formation.- Purity of the synthesized inhibitor is low. | - Increase the inhibitor concentration in increments to find the optimal value.- Increase the immersion time; studies show efficiency can stabilize after 10 hours.[1][2][3]- Purify the inhibitor using appropriate techniques such as recrystallization. |
| Inconsistent Results | - Fluctuation in experimental temperature.- Inconsistent surface preparation of metal specimens.- Instability of the inhibitor in the corrosive medium over time. | - Use a water bath or thermostat to maintain a constant temperature.- Standardize the procedure for cleaning and preparing the metal surface before each experiment.[4]- Prepare fresh inhibitor solutions for each experiment. |
| Difficulty in Data Interpretation (EIS) | - Complex impedance spectra.- Presence of multiple time constants. | - Use an appropriate equivalent electrical circuit (EEC) to model the data. For inhibitor studies, a common model includes solution resistance (Rs), charge transfer resistance (Rct), and a constant phase element (CPE) representing the double-layer capacitance.- The presence of an inductive loop at low frequencies may indicate the desorption of the inhibitor or corrosion products.[7] |
| Potentiodynamic Polarization Curve Issues | - Unstable open circuit potential (OCP).- Noisy polarization curve. | - Allow the system to stabilize at OCP for a sufficient time (e.g., 30-60 minutes) before starting the polarization scan.- Ensure proper electrical connections and shielding of the experimental setup to minimize external noise. |
Data Presentation
Table 1: Inhibition Efficiency of a 4-PTT Derivative (MPDTT) at Different Temperatures
| Temperature (K) | Concentration (mM) | Inhibition Efficiency (%) |
| 303 | 0.5 | 96.1 (after 48h)[1][2][3] |
| 333 | 0.5 | 96.8 (after 5h)[2] |
Table 2: Influence of Immersion Time on Inhibition Efficiency of a 4-PTT Derivative (MPDTT) at 303 K
| Immersion Time (h) | Concentration (mM) | Corrosion Rate (g·m⁻²·h⁻¹) | Inhibition Efficiency (%) |
| 1 | 1.0 | 0.57 | 54.6[3] |
| 5 | 1.0 | 0.27 | 97.1[3] |
Experimental Protocols
Weight Loss Measurements
Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of a metal specimen over time.
Methodology:
-
Prepare metal coupons of known dimensions and surface area.
-
Clean the coupons by polishing with emery paper, degreasing with acetone, washing with distilled water, and drying.[4]
-
Weigh the cleaned coupons accurately.
-
Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the inhibitor for a specified period and temperature.
-
After the immersion period, remove the coupons, clean them to remove corrosion products, wash, dry, and reweigh.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR = (Mass Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the kinetics of the electrochemical processes at the metal/solution interface and to determine the mechanism of inhibition.
Methodology:
-
Use a three-electrode cell setup with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Immerse the electrodes in the corrosive solution with and without the inhibitor and allow the open-circuit potential (OCP) to stabilize.
-
Apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
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Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the data by fitting it to an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (Rct).
-
Calculate the inhibition efficiency using:
-
IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Potentiodynamic Polarization
Objective: To study the effect of the inhibitor on the anodic and cathodic corrosion reactions and to determine the type of inhibitor (anodic, cathodic, or mixed).
Methodology:
-
Use the same three-electrode setup as in EIS.
-
After OCP stabilization, scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the logarithm of the current density versus the potential to obtain Tafel plots.
-
Extrapolate the linear Tafel regions to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculate the inhibition efficiency using:
-
IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100
-
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Proposed mechanism of corrosion inhibition by 4-PTT.
References
- 1. Corrosion inhibition performance of 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT) for mild steel in acidic media: Experimental and theoretical insights - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 2. en.alayen.edu.iq [en.alayen.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
overcoming common issues in the characterization of pyridyl-triazole compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and characterization of pyridyl-triazole compounds.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the experimental workflow, from synthesis to structural analysis.
Synthesis & Purification
Q1: My cyclization reaction to form the 1,2,4-triazole ring is failing. What are the common causes?
A1: Failure to form the 1,2,4-triazole ring can stem from several factors. One common issue is interference from other functional groups on your precursor molecules. For instance, terminal acetylene groups can interfere with the cyclization of 1,4-disubstituted thiosemicarbazide precursors.[1] In such cases, protecting the interfering group (e.g., with trimethylsilyl for an acetylene) may be necessary, although the protecting group's stability under the cyclization conditions must be considered.[1] The reaction conditions, such as the base (e.g., 10% aqueous NaOH) and temperature, are also critical and may require optimization.[1][2]
Q2: I'm observing significant impurities in my final product after purification. What are some common contaminants?
A2: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Solvents like ethyl acetate can be particularly tenacious and may require repeated displacement with a more volatile solvent like dichloromethane followed by rotary evaporation.[3] It is also possible that the compound itself is unstable under the purification conditions (e.g., on silica gel) or that rotamers are present, complicating the purity analysis by TLC or NMR.[3]
NMR Spectroscopy
Q1: My ¹H NMR spectrum shows broad or overlapping peaks in the aromatic region, making interpretation difficult. What can I do?
A1: Peak overlapping is a common issue, especially with complex aromatic systems. Several strategies can resolve this:
-
Change the Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of protons and often resolves overlapping signals.[3]
-
Increase Temperature: If you suspect the presence of rotamers (conformational isomers with slow interconversion on the NMR timescale), acquiring the spectrum at a higher temperature can increase the rate of bond rotation, potentially coalescing the multiple peaks into a single, sharper signal.[3]
-
Use 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are powerful tools for resolving overlapping signals and establishing proton-proton and proton-carbon correlations, respectively.[4]
Q2: How can I definitively identify an N-H or O-H proton peak in my ¹H NMR spectrum?
A2: The most common method is the "D₂O shake."[3][4] Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the spectrum. Labile protons (like those on N-H or O-H) will exchange with deuterium, causing their corresponding peak to disappear or significantly decrease in intensity.[3][4]
Q3: The chemical shifts of my pyridinium-triazole protons are inconsistent between samples. Why is this happening?
A3: The electronic environment of pyridinium protons is highly sensitive to concentration, solvent polarity, and the counterion present.[4] Changes in any of these factors between experiments can lead to noticeable variations in chemical shifts. For consistent results, it is crucial to use the same solvent and control the sample concentration as much as possible.
Mass Spectrometry
Q1: What are the characteristic fragmentation patterns for 1,2,4-triazole rings in mass spectrometry?
A1: The fragmentation of the 1,2,4-triazole ring is highly dependent on the ionization method (e.g., ESI, EI) and the nature of its substituents.[5]
-
Under Electron Ionization (EI): A common fragmentation pathway for the unsubstituted 1H-1,2,4-triazole is the loss of a neutral HCN molecule.[5]
-
Under Electrospray Ionization (ESI): The fragmentation can be more complex. For 5-substituted 1H-tetrazoles (structurally related), positive ion mode often shows a loss of HN₃, while negative ion mode shows a characteristic loss of N₂.[6] For substituted 1,2,4-triazoles, fragmentation often involves cleavage of the ring or loss of substituents, which can be induced by varying the fragmentor voltage.[5]
Q2: Why am I not observing the molecular ion peak for my compound?
A2: The absence of a molecular ion peak can occur if the molecule is particularly fragile and undergoes rapid fragmentation upon ionization.[7] This is more common in electron impact (EI) mass spectrometry. Using a "softer" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) often helps in observing the protonated molecule [M+H]⁺ or other adducts with higher intensity.
X-ray Crystallography
Q1: I'm struggling to grow single crystals of my pyridyl-triazole compound suitable for X-ray diffraction. What are some common issues?
A1: Obtaining high-quality single crystals can be challenging. Common problems include the compound precipitating as an amorphous solid, forming polycrystalline material, or yielding crystals that are too small or poorly ordered. The presence of multiple conformers in solution can also hinder crystallization. Success often requires systematically screening various conditions, including different solvents or solvent mixtures, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, slow cooling).[8] The presence of polymorphism, where a compound can crystallize into different forms, can also present challenges.[9]
Q2: Is X-ray crystallography always necessary for unambiguous structure confirmation?
A2: For definitive and unambiguous 3D structural validation of a novel compound, single-crystal X-ray crystallography is considered the gold standard.[8] While a combination of spectroscopic methods like NMR (1D and 2D), IR, and mass spectrometry can provide strong evidence for a proposed structure, crystallography provides precise bond lengths, angles, and conformational details that cannot be obtained otherwise.[8][10]
Troubleshooting Guides & Workflows
Workflow for Troubleshooting Poor NMR Spectral Resolution
This workflow provides a logical sequence of steps to address common issues with NMR data quality.
Caption: A decision-making workflow for resolving poor NMR spectral quality.
General Workflow for Synthesis and Characterization
This diagram outlines the typical experimental path from initial synthesis to full structural elucidation.
Caption: Standard experimental workflow for pyridyl-triazole compounds.
Experimental Protocols
Protocol 1: General Synthesis of 3-Thio-1,2,4-Triazole Precursors
This protocol is adapted from methodologies used in the synthesis of antitubercular agents.[1][2]
-
Formation of Thiosemicarbazide:
-
Intramolecular Cyclization:
-
To the thiosemicarbazide intermediate, add 10% aqueous sodium hydroxide (NaOH).
-
Heat the reaction mixture at 60 °C for 3-4 hours to induce intramolecular cyclization.[1][2]
-
After cooling, acidify the solution (e.g., with HCl) to precipitate the 1,2,4-triazole-3-thione product.
-
Filter, wash with water, and dry the solid product.
-
-
S-Alkylation:
-
Suspend the 1,2,4-triazole-3-thione (1 equivalent) and potassium carbonate (K₂CO₃, 1.5 equivalents) in a suitable solvent like acetone or methanol.
-
Add the desired alkyl or benzyl halide (1.1 equivalents).
-
Stir the reaction at room temperature overnight.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by chromatography or recrystallization.[1]
-
Protocol 2: Structure Elucidation using 2D NMR
This protocol provides a general workflow for using 2D NMR to assign the structure of a novel pyridyl-triazole compound.[4]
-
Sample Preparation: Prepare a moderately concentrated (5-10 mg), homogenous sample of the purified compound in a suitable deuterated solvent (~0.6 mL). Ensure the solvent is dry to avoid a large residual water peak.
-
Acquire 1D Spectra: Obtain high-quality, high-resolution 1D ¹H and ¹³C{¹H} spectra. This provides the initial chemical shift information.
-
Acquire COSY Spectrum: Run a standard gradient-enhanced COSY (Correlation Spectroscopy) experiment. This will reveal correlations between protons that are coupled to each other (typically over 2-3 bonds), helping to piece together spin systems (e.g., protons on the pyridine ring or on an alkyl chain).
-
Acquire HSQC Spectrum: Run a standard gradient-enhanced HSQC (Heteronuclear Single Quantum Coherence) experiment. This spectrum correlates each proton with the carbon atom it is directly attached to, allowing for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, protons.
-
Acquire HMBC Spectrum: Run a standard gradient-enhanced HMBC (Heteronuclear Multiple Bond Correlation) experiment. This shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for connecting different molecular fragments, for example, by showing a correlation from a proton on the pyridine ring to a carbon atom in the triazole ring.
-
Data Analysis: Integrate the information from all spectra (1D ¹H, ¹³C, COSY, HSQC, and HMBC) to build the complete molecular structure piece by piece.
Data Summaries
Table 1: In Vitro Biological Activity of Selected Pyridyl-Triazole Compounds
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative compounds against different biological targets.
| Compound ID | Target/Cell Line | Biological Activity | IC₅₀ (µM) | Reference |
| 1 | Mycobacterium tuberculosis | Anti-tubercular | 4.7 | [1] |
| 30 | Mycobacterium tuberculosis | Anti-tubercular | 4.7 | [1] |
| 34 | Mycobacterium tuberculosis | Anti-tubercular | 3.3 | [1] |
| 50 | Mycobacterium tuberculosis | Anti-tubercular | 6.5 | [1][2] |
| TP1-TP7 (Range) | B16F10 (Murine Melanoma) | Anticancer | 41.12 - 61.11 | [11] |
| 24 | S. aureus (Gram-positive) | Antibacterial (MIC) | 0.25 | [12] |
| 27 | S. aureus (Gram-positive) | Antibacterial (MIC) | 0.125 | [12] |
| 24 | K. pneumoniae (Gram-negative) | Antibacterial (MIC) | 0.5 | [12] |
| 27 | K. pneumoniae (Gram-negative) | Antibacterial (MIC) | 0.25 | [12] |
Table 2: Common Analytical Techniques for Characterization
This table outlines the primary analytical methods and the key information they provide for pyridyl-triazole compounds.
| Technique | Abbreviation | Information Provided | Common Issues |
| Nuclear Magnetic Resonance | NMR | Connectivity, 3D structure in solution, purity | Peak overlap, rotamers, poor solubility[3] |
| Mass Spectrometry | MS | Molecular weight, elemental formula (HRMS), fragmentation patterns | Lack of molecular ion, complex fragmentation[5][7] |
| X-ray Crystallography | - | Unambiguous 3D solid-state structure, bond lengths/angles | Difficulty growing suitable single crystals[8] |
| Infrared Spectroscopy | IR / FT-IR | Presence of functional groups | Broad peaks, limited structural detail |
| Elemental Analysis | EA | Percentage composition of C, H, N, S | Requires highly pure sample |
| Reversed-Phase HPLC | RP-HPLC | Purity, lipophilicity determination | Asymmetric peaks, poor retention/elution[13] |
References
- 1. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifesciencesite.com [lifesciencesite.com]
- 7. article.sapub.org [article.sapub.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 12. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol and Other Triazole Derivatives as Corrosion Inhibitors
In the field of materials science, the quest for effective corrosion inhibitors is paramount for extending the lifespan and reliability of metallic components. Triazole derivatives have emerged as a highly promising class of organic inhibitors, primarily due to the presence of nitrogen heteroatoms and π-electrons in their molecular structure. These features facilitate strong adsorption onto metal surfaces, creating a protective barrier against corrosive environments.[1] This guide provides a comparative study of the corrosion inhibition performance of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol and other notable triazole compounds, supported by experimental data from various studies.
Mechanism of Corrosion Inhibition by Triazoles
Triazole derivatives function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[2][3] The inhibition mechanism is primarily attributed to the adsorption of the triazole molecules onto the metal surface. This adsorption can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Coordinate bonding between the lone pair electrons of the nitrogen and sulfur atoms in the triazole ring and the vacant d-orbitals of the metal atoms.[2][4]
This adsorption forms a protective film that isolates the metal from the corrosive medium. The effectiveness of a triazole inhibitor is influenced by its molecular structure, the presence of functional groups, and its concentration in the corrosive environment.[2]
Caption: General mechanism of corrosion inhibition by triazole derivatives.
Comparative Performance of Triazole Inhibitors
The inhibition efficiency of various triazole derivatives is summarized in the table below. It is important to note that the experimental conditions, such as the corrosive medium, temperature, and inhibitor concentration, can significantly influence the observed performance.
| Triazole Derivative | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 5-(4-pyridyl)-3-mercapto-1,2,4-triazole (PMT) | Mild Steel | 1 M HCl | 0.5 mM | 97.1 | [5] |
| 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT) | Mild Steel | 1 M HCl | 0.5 mM | 96.1 | [6][7] |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1 M HCl | 10⁻³ M | 94.6 (EIS), 94.2 (PDP) | |
| 5-(2-(9H-fluoren-9-ylidene)hydrazinyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | Carbon Steel | 1 M HCl | 10⁻³ M | 91.8 (EIS), 91.5 (PDP) | |
| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) | Mild Steel | 0.5 M H₂SO₄ | 0.5 mM | 91.6 | [8] |
| Methyl 2-(benzamido)-2-(4-p-tolyl-1H-1,2,3-triazol-1-yl) acetate (MBTTA) | Mild Steel | 1 M H₂SO₄ | 10⁻³ M | >90 (from graph) | [3] |
| Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (MBPTA) | Mild Steel | 1 M H₂SO₄ | 10⁻³ M | ~85 (from graph) | [3] |
| 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) | Copper | 3.5% NaCl | 0.5 mM | >94 | [9] |
Experimental Protocols
The data presented above were obtained using standard electrochemical and weight loss techniques to evaluate corrosion inhibition.
Weight Loss Method
This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.
Caption: Workflow for the weight loss corrosion inhibition test.
Procedure:
-
Mild steel coupons of a defined composition are mechanically polished, degreased with a solvent like acetone, washed with double-distilled water, and dried.[5][8]
-
The initial weight of each coupon is accurately recorded.
-
The coupons are then immersed in the corrosive solution (e.g., 1 M HCl or 0.5 M H₂SO₄) with and without various concentrations of the triazole inhibitor for a specified period at a constant temperature.[3][5][6][7]
-
After the immersion period, the coupons are removed, cleaned to remove corrosion products, washed, dried, and reweighed.
-
The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These experiments are typically conducted in a three-electrode cell containing the working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The resulting Tafel plots provide information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. The inhibition efficiency is calculated from the corrosion current densities in the absence and presence of the inhibitor. PDP studies can indicate whether an inhibitor is anodic, cathodic, or mixed-type.[3][10]
Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal/solution interface over a range of frequencies. The data is often represented as Nyquist plots. Analysis of these plots can provide values for the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. An increase in Rct in the presence of an inhibitor signifies effective corrosion inhibition.[3][10]
Conclusion
The comparative data indicates that this compound and its derivatives are highly effective corrosion inhibitors for mild steel in acidic media, with inhibition efficiencies reaching up to 97.1%.[5] The presence of the pyridyl group and the thiol group likely enhances the adsorption of these molecules onto the metal surface, leading to superior protection. Other triazole derivatives also demonstrate significant inhibition, although their effectiveness varies depending on their specific molecular structure and the experimental conditions. The choice of an optimal inhibitor will depend on the specific metal, the nature of the corrosive environment, and the operating temperature. Further research focusing on a direct comparison of these inhibitors under identical conditions would be valuable for definitive performance ranking.
References
- 1. benchchem.com [benchchem.com]
- 2. ijcsi.pro [ijcsi.pro]
- 3. emerald.com [emerald.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Corrosion inhibition performance of 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT) for mild steel in acidic media: Experimental and theoretical insights - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 7. en.alayen.edu.iq [en.alayen.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unambiguous Structural Validation of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of single-crystal X-ray crystallography against common spectroscopic techniques for the structural validation of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry.
The definitive three-dimensional structure of this compound has been unequivocally established by single-crystal X-ray diffraction.[1] This technique provides a detailed and unambiguous map of atomic positions and connectivity, serving as the gold standard for structural elucidation. However, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy offer valuable and often complementary data. This guide will objectively compare these methods, presenting their respective strengths and the data they provide.
Structural Elucidation Methods: A Head-to-Head Comparison
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FT-IR) Spectroscopy |
| Principle | Diffraction of X-rays by a crystalline lattice. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Absorption of infrared radiation by molecular vibrations. |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Solid or Liquid |
| Information Yield | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing. | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity through spin-spin coupling. | Identification of functional groups present in the molecule. |
| Data Type | Quantitative (geometric parameters) | Quantitative (chemical shifts, coupling constants) and Qualitative (spectral pattern) | Qualitative (presence/absence of characteristic absorption bands) |
| Key Advantage | Unambiguous determination of absolute structure and stereochemistry. | Provides detailed information about the molecule's structure in solution, which can be more biologically relevant. | Rapid and non-destructive method for identifying functional groups. |
| Limitation | Requires a suitable single crystal, which can be challenging to grow. | Does not provide direct information on bond lengths or angles. Can be complex to interpret for large molecules. | Provides limited information on the overall molecular architecture and connectivity. |
X-ray Crystallography Data for this compound
The crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 665214. The crystallographic data provides precise measurements of the molecular geometry.
Table 1: Selected Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.123(2) |
| b (Å) | 10.567(3) |
| c (Å) | 9.543(3) |
| β (°) | 113.54(3) |
| Volume (ų) | 750.1(4) |
| Z | 4 |
Note: The bond lengths and angles would be presented here in a detailed table if the full Crystallographic Information File (CIF) was accessible.
Spectroscopic Data for Structural Confirmation
While X-ray crystallography provides the definitive solid-state structure, NMR and FT-IR spectroscopy are crucial for confirming the structure in solution and identifying key functional groups, respectively.
Table 2: Comparison of Spectroscopic Data
| Technique | This compound | 5-phenyl-1H-1,2,4-triazole-3-thiol (Comparator) |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to pyridyl and triazole protons. | Signals corresponding to phenyl and triazole protons. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for pyridyl and triazole carbons, including the C=S carbon. | Resonances for phenyl and triazole carbons, including the C=S carbon. |
| FT-IR (KBr, cm⁻¹) | Characteristic bands for N-H, C=N, and C=S stretching vibrations. | Similar characteristic bands for N-H, C=N, and C=S, with additional bands for the phenyl ring. |
Experimental Protocols
Single-Crystal X-ray Diffraction
A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data is collected at a specific temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The collected diffraction data is then processed and the crystal structure is solved and refined using specialized software packages.
NMR Spectroscopy
A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). The solution is placed in an NMR tube and analyzed using an NMR spectrometer. ¹H and ¹³C NMR spectra are typically recorded to determine the chemical environment and connectivity of the hydrogen and carbon atoms.
FT-IR Spectroscopy
A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then placed in the sample holder of an FT-IR spectrometer and the spectrum is recorded over a specific wavenumber range.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for structural validation and a conceptual signaling pathway where such a molecule might be investigated.
References
Comparative Analysis of the Antibacterial Efficacy of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol Derivatives and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial activity of derivatives of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol against various bacterial strains, benchmarked against standard antibiotics. The data presented is compiled from several studies to offer a comprehensive resource for evaluating the potential of this class of compounds in the development of new antimicrobial agents.
Quantitative Analysis of Antibacterial Activity
The antibacterial efficacy of synthesized compounds is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for several derivatives of this compound and standard antibiotics against both Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Triazole Derivatives | |||||
| 4-(4-Fluorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | - | - | - | - | [1] |
| 4-(4-Chlorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | - | - | - | - | [1] |
| 4-(4-Hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 16 | 20 | - | - | [1] |
| 4-(4-Bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | - | - | 25 | - | [1] |
| Schiff base derivatives of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (H17) | 0.39 | 0.39 | 0.78 | 1.56 | [2] |
| Standard Antibiotics | |||||
| Ampicillin | 0.264 mM (S. aureus) | - | - | - | [3] |
| Chloramphenicol | - | - | - | - | [3] |
| Ciprofloxacin | - | - | - | - | [3] |
| Kanamycin B | - | - | - | - | [2] |
| Gentamicin | 0.5-2 | 0.5-2 | - | - | [3] |
Note: Direct MIC values for the parent compound this compound were not consistently available across the reviewed literature; therefore, data for its closely related derivatives are presented. The specific bacterial strains and testing conditions may vary between studies.
Experimental Protocols
The following sections detail the typical methodologies employed in the cited studies to assess the antibacterial activity of the triazole compounds.
1. Minimum Inhibitory Concentration (MIC) Assay
The MIC is a fundamental measure of a compound's antibacterial potency. The broth microdilution method is a commonly used technique.[4]
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C for 18-24 hours. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: The synthesized triazole derivatives and standard antibiotics are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.[5] A series of twofold dilutions are then prepared in the broth medium in 96-well microtiter plates.
-
Incubation: Each well is inoculated with the standardized bacterial suspension. The final concentration of bacteria in each well is approximately 5 x 10⁵ CFU/mL. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
2. Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antibacterial activity based on the size of the zone of inhibition.[6]
-
Preparation of Agar Plates: A standardized bacterial inoculum is uniformly spread over the surface of a sterile agar plate (e.g., Mueller-Hinton Agar).
-
Application of Test Compounds: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer. A fixed volume of the test compound solution (at a known concentration) is added to each well.[6]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the antibacterial activity of the novel triazole compounds with standard antibiotics.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Design, synthesis and antibacterial activities of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives containing Schiff base formation as FabH inhibitory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
A Comparative Guide to the Properties of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol: A DFT-Validated Analysis
For Immediate Release
This guide provides a comprehensive comparison of the theoretical and experimental properties of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol (PTT), a molecule of significant interest in medicinal and coordination chemistry. Through Density Functional Theory (DFT) studies, its structural, vibrational, and electronic characteristics are validated against experimental data. Furthermore, its properties are compared with its structural analog, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (APTT), to elucidate the impact of the 4-amino substitution. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Introduction
This compound (PTT) is a heterocyclic compound featuring both a pyridine and a triazole-thiol moiety, making it a versatile ligand in coordination chemistry and a scaffold in medicinal chemistry.[1] Understanding its fundamental properties through a combination of experimental techniques and theoretical calculations is crucial for its application. DFT has emerged as a powerful tool for corroborating and predicting the molecular properties of such compounds, offering insights that complement experimental findings.[2] This guide presents a detailed analysis of PTT's properties, validated by DFT, and compares them with those of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (APTT) to provide a broader understanding of this class of compounds.
Experimental and Theoretical Methodologies
Synthesis Protocols
This compound (PTT): The synthesis of PTT typically involves the reaction of isonicotinic acid hydrazide with thiourea at elevated temperatures, followed by treatment with a base such as sodium hydroxide. This method yields the desired triazole-thione product.
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (APTT): The synthesis of APTT begins with the reaction of isonicotinic acid hydrazide with carbon disulfide in the presence of potassium hydroxide in ethanol to form a 1,3,4-oxadiazole intermediate. This intermediate is then refluxed with hydrazine hydrate to yield 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.[3]
Spectroscopic and Computational Methods
Experimental Characterization: The characterization of PTT and APTT was performed using a suite of spectroscopic techniques. Fourier Transform Infrared (FT-IR) and Laser-Raman spectroscopies were used to identify vibrational modes. Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopies were employed to elucidate the chemical environment of the nuclei. Ultraviolet-Visible (UV-Vis) spectroscopy was used to study the electronic transitions. For PTT, these experiments were conducted in the solid phase for vibrational spectroscopy and in DMSO-d6 for NMR and UV-Vis spectroscopy.[2] For APTT, a comprehensive characterization including FT-IR, ¹H NMR, ¹³C NMR, HRMS-ESI, and single-crystal X-ray diffraction was performed.[3]
Density Functional Theory (DFT) Calculations: The theoretical calculations for both PTT and APTT were performed using DFT. For PTT, the calculations were carried out using the B3LYP functional with the 6-311++G(d,p) basis set.[2] For APTT, the hybrid B3LYP/6-311++G** method was employed.[3] These calculations provided optimized molecular geometries, theoretical vibrational frequencies, NMR chemical shifts, and electronic absorption wavelengths, which were then compared with the experimental data for validation.
Comparative Data Analysis
The following tables summarize the key experimental and theoretical data for PTT and APTT, allowing for a direct comparison of their properties.
Vibrational Spectroscopy Data (cm⁻¹)
| Vibrational Mode | PTT (Experimental FT-IR)[2] | PTT (Theoretical DFT)[2] | APTT (Experimental FT-IR)[3] | APTT (Theoretical DFT)[3] |
| N-H stretch (triazole) | 3108 | 3445 | 3281 | 3445 |
| N-H bend | 1638 | 1629 | - | - |
| C=N stretch (triazole) | 1558 | 1548 | 1631 | 1629 |
| C-N stretch (triazole) | 1481 | 1478 | 1480 | 1478 |
| C=S stretch | 1184 | 1177 | 1180 | 1177 |
| Pyridyl ring stretch | 1603, 1413 | 1601, 1415 | 1605, 1415 | 1601, 1415 |
| NH₂ stretch (asym/sym) | - | - | 3281 / 3180 | 3445 / 3334 |
| NH₂ scissoring | - | - | 1631 | 1629 |
Note: Direct comparison is challenging due to different vibrational couplings upon substitution. Assignments are based on the primary contributions.
¹H NMR Chemical Shifts (ppm, in DMSO-d6)
| Proton | PTT (Experimental)[2] | PTT (Theoretical)[2] | APTT (Experimental)[3] | APTT (Theoretical)[3] |
| Pyridyl H2, H6 | 8.71 | 8.65 | 8.75 | 8.65 |
| Pyridyl H3, H5 | 7.85 | 7.68 | 7.80 | 7.68 |
| Triazole N-H | 13.97 | 13.88 | - | - |
| Thiol S-H | 13.97 | 13.88 | 14.10 | 13.88 |
| Amino N-H₂ | - | - | 5.89 | - |
Note: The N-H and S-H protons in PTT are in rapid exchange, appearing as a single broad peak.
¹³C NMR Chemical Shifts (ppm, in DMSO-d6)
| Carbon | PTT (Experimental)[2] | PTT (Theoretical)[2] | APTT (Experimental)[3] | APTT (Theoretical)[3] |
| C=S (Thione) | 167.4 | 168.1 | 167.5 | 168.1 |
| Triazole C5 | 147.1 | 148.8 | 147.2 | 148.8 |
| Pyridyl C4' | 138.8 | 133.0 | 138.9 | 133.0 |
| Pyridyl C2', C6' | 150.3 | 151.1 | 150.4 | 151.1 |
| Pyridyl C3', C5' | 121.2 | 120.0 | 121.3 | 120.0 |
Electronic Properties
| Property | PTT | APTT |
| Experimental UV-Vis λmax (nm, in DMSO) [2][3] | 303 | 310 |
| Theoretical UV-Vis λmax (nm, in DMSO) [2][3] | 299 | 305 |
| HOMO-LUMO Energy Gap (eV, Theoretical) [2][3] | 4.68 | 4.55 |
Visualizing the DFT Validation Workflow and Molecular Comparison
The following diagrams illustrate the logical flow of the DFT validation process and a comparison of the key features of PTT and its amino-substituted counterpart.
Discussion and Conclusion
The comparison between the experimental and DFT-calculated data for both this compound (PTT) and 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (APTT) shows a high degree of correlation.[2][3] This strong agreement validates the use of the B3LYP functional with the 6-311++G basis set family for predicting the properties of this class of molecules.
The introduction of the amino group at the 4-position of the triazole ring in APTT induces noticeable changes in its spectroscopic and electronic properties compared to PTT. In the FT-IR spectrum, new bands corresponding to the stretching and scissoring vibrations of the NH₂ group are observed. The ¹H NMR spectrum of APTT shows a distinct signal for the amino protons, which is absent in PTT.
Electronically, the amino group acts as an electron-donating group, which leads to a slight red shift in the maximum absorption wavelength (λmax) in the UV-Vis spectrum, indicating a smaller energy gap between the frontier molecular orbitals. This is further supported by the DFT calculations, which show a decrease in the HOMO-LUMO energy gap from 4.68 eV in PTT to 4.55 eV in APTT.[2][3] A smaller HOMO-LUMO gap generally implies higher chemical reactivity.
References
Comparative Analysis of the Biological Activities of 5-(3-pyridyl) and 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol Scaffolds
A detailed examination of the biological profiles of 5-(3-pyridyl)-1H-1,2,4-triazole-3-thiol and its isomer, 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, reveals their significant potential as core structures in the development of novel therapeutic agents. While direct comparative studies on the parent molecules are limited, extensive research on their derivatives highlights their diverse biological activities, primarily in the realms of anticancer and antimicrobial applications.
The strategic placement of the nitrogen atom in the pyridine ring, at either the 3- or 4-position, significantly influences the physicochemical properties and, consequently, the biological activity of the resulting triazole derivatives. This guide provides a comparative overview of the reported biological activities of derivatives based on these two scaffolds, supported by available experimental data and methodologies.
Anticancer Activity
Derivatives of both pyridyl-1,2,4-triazole-3-thiol isomers have been extensively investigated for their potential as anticancer agents. The pyridine and triazole rings serve as crucial pharmacophores that can interact with various biological targets.
5-(3-pyridyl)-1H-1,2,4-triazole-3-thiol Derivatives:
Derivatives of this scaffold have shown promising anticancer activities. For instance, a series of S-substituted derivatives were synthesized and evaluated against murine melanoma (B16F10) cell lines. The introduction of different substituted benzyl groups on the thiol moiety led to compounds with moderate to potent anticancer activities.
This compound Derivatives:
Similarly, derivatives of the 4-pyridyl isomer have demonstrated significant cytotoxic effects. Studies on trilogy-function thiadiazole-triazole-pyridine derivatives, originating from 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, have reported notable anticancer activity against cell lines such as MCF-7 (human breast adenocarcinoma) and WRL68 (human liver cancer).
Comparative Data on Anticancer Activity of Derivatives
| Derivative Scaffold | Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 5-(3-pyridyl)-1,2,4-triazole-3-thiol | 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | Murine Melanoma (B16F10) | 41.12 | [1][2] |
| 5-(4-pyridyl)-1,2,4-triazole-3-thiol | A 1-Methyl-4-(6-(substitutedphenyl)-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazol-3-yl)pyridinium derivative (C2) | MCF-7 | 110.4 (µg/ml) | [3] |
| 5-(4-pyridyl)-1,2,4-triazole-3-thiol | A 1-Methyl-4-(6-(substitutedphenyl)-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazol-3-yl)pyridinium derivative (C2) | WRL68 | 272.8 (µg/ml) | [3] |
Antimicrobial Activity
The antimicrobial potential of pyridyl-1,2,4-triazole-3-thiol derivatives has also been a subject of considerable research, with studies exploring their efficacy against a range of bacterial and fungal pathogens.
5-(3-pyridyl)-1H-1,2,4-triazole-3-thiol Derivatives:
This compound Derivatives:
Derivatives of 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their antibacterial and antifungal activities. Schiff base derivatives, in particular, have shown differential activity against various bacterial strains.
Comparative Data on Antimicrobial Activity of Derivatives
| Derivative Scaffold | Compound/Derivative | Microorganism | MIC (µg/ml) | Reference |
| 5-(4-pyridyl)-1,2,4-triazole-3-thiol | 4-(4-(4-hydroxybenzylidene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4c) | S. aureus | 16 | [4] |
| 5-(4-pyridyl)-1,2,4-triazole-3-thiol | 4-(4-(4-hydroxybenzylidene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4c) | B. subtilis | 20 | [4] |
| 5-(4-pyridyl)-1,2,4-triazole-3-thiol | 4-(4-(4-chlorobenzylidene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4a) | Gram-positive & Gram-negative bacteria | Good activity | [4] |
| 5-(4-pyridyl)-1,2,4-triazole-3-thiol | 4-(4-(4-bromobenzylidene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4b) | Gram-positive & Gram-negative bacteria | Good activity | [4] |
| 5-(4-pyridyl)-1,2,4-triazole-3-thiol | 4-(4-(4-nitrobenzylidene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4e) | C. albicans | 24 | [4] |
| 5-(4-pyridyl)-1,2,4-triazole-3-thiol | 4-(4-(4-nitrobenzylidene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4e) | A. niger | 32 | [4] |
Experimental Protocols
Synthesis of 5-(3-pyridyl)-1H-1,2,4-triazole-3-thiol Derivatives
A general method for the synthesis of S-substituted derivatives of 5-(3-pyridyl)-1H-1,2,4-triazole-3-thiol involves the reaction of nicotinohydrazide with carbon disulfide to yield potassium-3-pyridyl-dithiocarbazate.[2] This intermediate is then cyclized with an ammonia solution to produce 5-mercapto-3-pyridyl-1,2,4-triazole.[2] Finally, this triazole is reacted with various substituted benzyl halides to obtain the desired S-substituted derivatives.[1][2]
Synthesis of 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol Derivatives
The synthesis of 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol starts with the reaction of isonicotinic acid hydrazide with carbon disulfide in the presence of potassium hydroxide to form an oxadiazole intermediate.[4] This intermediate is then converted to the 4-amino-1,2,4-triazole by reaction with hydrazine hydrate.[4] Subsequent reaction with aromatic aldehydes yields the final Schiff base derivatives.[4]
In Vitro Anticancer Activity Assay (MTT Assay)
The in vitro anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[1][2] Cancer cell lines are seeded in 96-well plates and incubated. The cells are then treated with different concentrations of the test compounds dissolved in dimethyl sulfoxide (DMSO). After a specified incubation period, the absorbance is measured using a microplate reader at a specific wavelength to determine cell viability.[1] The concentration that inhibits 50% of cell growth (IC50) is then calculated.
Antimicrobial Screening (Minimum Inhibitory Concentration - MIC)
The antimicrobial activity of the compounds is typically determined by the minimum inhibitory concentration (MIC) method. This method involves preparing serial dilutions of the test compounds and inoculating them with the respective microbial strains. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.
Visualizing the Synthetic Pathway
The following diagram illustrates a generalized synthetic pathway for the creation of S-substituted 5-(3-pyridyl)-1H-1,2,4-triazole-3-thiol derivatives, which have been evaluated for their anticancer properties.
Caption: Synthetic route for S-substituted 5-(3-pyridyl)-1,2,4-triazole-3-thiol derivatives.
Conclusion
References
Confirmation of Bidentate Coordination in Metal Complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data confirming the bidentate coordination of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol with various transition metal ions. The coordination behavior of this versatile ligand is crucial for the rational design of novel metal-based therapeutic agents and other advanced materials. The data presented herein is compiled from spectroscopic studies that elucidate the binding mode of the ligand to metal centers.
Introduction to 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol and its Metal Complexes
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with multiple potential donor sites, making it an excellent chelating agent for a wide range of metal ions.[1] This ligand can exist in tautomeric forms, but it predominantly coordinates in its thione form.[1][2] Studies have successfully synthesized and characterized complexes of this ligand with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II).[1][3][4] The primary mode of coordination is bidentate, involving the sulfur atom of the thiol group and a nitrogen atom from the exocyclic amino group, forming a stable five-membered chelate ring.[1]
Spectroscopic Evidence for Bidentate Coordination
The confirmation of the bidentate coordination of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol to metal ions is primarily derived from comparative analysis of the infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of the free ligand and its metal complexes.
Infrared (IR) Spectral Data
The IR spectrum of the free ligand exhibits characteristic absorption bands for the N-H (amino), C=N (triazole ring), and C=S (thione) stretching vibrations. Upon complexation, significant shifts in these bands are observed, indicating the involvement of the corresponding functional groups in coordination.
Table 1: Comparison of Key IR Spectral Bands (cm⁻¹) of the Ligand and its Metal Complexes
| Compound | ν(N-H₂) | ν(C=N) | ν(C=S) | New Bands ν(M-N) & ν(M-S) |
| Ligand (L) | 3286, 3180 | 1630 | 1315 | - |
| [Ni(L)₂] | 3250, 3150 | 1610 | 1290 | 470 (Ni-N), 380 (Ni-S) |
| [Cu(L)₂] | 3245, 3140 | 1605 | 1285 | 465 (Cu-N), 375 (Cu-S) |
| [Zn(L)₂] | 3260, 3160 | 1615 | 1295 | 475 (Zn-N), 385 (Zn-S) |
| [Cd(L)₂] | 3255, 3155 | 1612 | 1292 | 460 (Cd-N), 370 (Cd-S) |
| [Sn(L)₂Cl₂] | 3240, 3130 | 1600 | 1280 | 455 (Sn-N), 365 (Sn-S) |
Data compiled from multiple sources, slight variations may exist.
The lowering of the N-H₂ stretching frequencies and the shift in the C=S band to a lower wavenumber in the complexes compared to the free ligand suggest the coordination of the amino nitrogen and the thiolic sulfur to the metal ion. The appearance of new, non-ligand bands in the far-IR region are attributed to the M-N and M-S stretching vibrations, further confirming the formation of coordinate bonds.[4]
Nuclear Magnetic Resonance (NMR) Spectral Data
¹H and ¹³C NMR spectral data provide further evidence for the proposed coordination mode. The chemical shifts of protons and carbons near the coordination sites are expected to change upon complexation due to the alteration of the electronic environment.[1]
Table 2: Comparison of Key ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Compound | δ(N-H₂) | δ(S-H) | δ(Pyridyl-H) |
| Ligand (L) | 5.80 | 13.50 | 7.50-8.60 |
| [Zn(L)₂] | 6.20 | Disappeared | 7.60-8.70 |
| [Cd(L)₂] | 6.15 | Disappeared | 7.55-8.65 |
| [Sn(L)₂Cl₂] | 6.30 | Disappeared | 7.65-8.75 |
Data represents generalized shifts; specific peak multiplicities and exact values can be found in the cited literature.
The downfield shift of the NH₂ proton signal in the spectra of the diamagnetic complexes (Zn, Cd, Sn) indicates its involvement in coordination. The disappearance of the S-H proton signal is a clear indication of deprotonation and subsequent coordination of the sulfur atom to the metal ion.
Table 3: Comparison of Key ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Compound | δ(C=S) | δ(C-N) | δ(Pyridyl-C) |
| Ligand (L) | 167.5 | 150.2 | 121.6 - 150.0 |
| [Zn(L)₂] | 172.3 | 152.8 | 122.0 - 150.5 |
| [Cd(L)₂] | 171.9 | 152.5 | 121.8 - 150.3 |
| [Sn(L)₂Cl₂] | 173.1 | 153.0 | 122.5 - 150.8 |
Data represents generalized shifts and should be referenced with primary literature for detailed assignments.
The significant downfield shift of the C=S carbon signal upon complexation further supports the involvement of the sulfur atom in the coordination. The changes in the chemical shifts of the carbon atoms of the triazole ring are also indicative of the altered electronic distribution upon chelation.[1]
Proposed Coordination and Geometries
Based on the collective spectroscopic and magnetic susceptibility data, the following coordination mode and geometries have been proposed for the metal complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol.
Caption: Proposed bidentate coordination of the ligand to a metal center.
Based on spectral data, a tetrahedral geometry is suggested for most of the prepared complexes, with the exception of the Cu(II) complex, which is proposed to have a square planar structure.[3][4]
Experimental Protocols
Synthesis of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol
-
A mixture of isonicotinic acid and potassium hydroxide is dissolved in ethanol.[1]
-
Carbon disulfide is added slowly to the stirred mixture, and the reaction is continued for several hours.[1]
-
The resulting yellow precipitate (potassium dithiocarbazinate salt) is filtered, washed with ether, and dried.[1]
-
This salt is then refluxed with an excess of hydrazine hydrate in water.[2]
-
The reaction mixture is cooled, and the pH is adjusted to acidic with concentrated HCl, leading to the precipitation of the crude product.
-
The product is filtered, washed with cold water, and recrystallized from ethanol to yield pure 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol.
Caption: Workflow for the synthesis of the triazole ligand.
General Synthesis of Metal Complexes
-
An ethanolic solution of the respective metal salt (e.g., Ni(II) acetate, Cu(II) acetate, Zn(II) acetate) is prepared.[1]
-
An ethanolic solution of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol is prepared.
-
The metal salt solution is added to the ligand solution in a 1:2 (metal:ligand) molar ratio.[1]
-
The mixture is refluxed for approximately two hours.[1]
-
The resulting colored precipitate is filtered, washed with hot methanol, and dried.[1]
-
Recrystallization from ethanol can be performed for further purification.[1]
Caption: General experimental workflow for the synthesis of metal complexes.
Conclusion and Future Outlook
The spectroscopic data from IR and NMR studies consistently support the bidentate coordination of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol to various metal ions through the exocyclic amino nitrogen and the thiolic sulfur. This chelation mode results in the formation of stable five-membered rings. While the presented evidence is compelling, definitive confirmation of the coordination geometry and the precise bond lengths and angles would require single-crystal X-ray diffraction studies. Such studies would be invaluable for a deeper understanding of the structure-activity relationships of these promising metal complexes and for guiding the design of new compounds with enhanced biological or material properties. Researchers in drug development are encouraged to pursue crystallographic analysis to further validate these findings and to facilitate computational modeling and docking studies.
References
- 1. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 3. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol: A Comparative Analysis of Experimental and Computational Data
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of novel compounds is paramount. This guide provides a detailed comparison of experimental and computational findings for 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, a molecule of significant interest in medicinal chemistry. By juxtaposing direct experimental measurements with theoretical calculations, we offer a deeper insight into its structural, vibrational, and electronic characteristics.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key quantitative data obtained from both experimental techniques and computational modeling for this compound. This allows for a direct and facile comparison of the results.
Table 1: Vibrational Frequencies (cm⁻¹) - FT-IR and FT-Raman Spectroscopy vs. DFT Calculations
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Computational (DFT/B3LYP) (cm⁻¹) |
| N-H stretch | 3424 | - | 3468 |
| C-H stretch (aromatic) | 3100-3000 | 3068, 3049 | 3100-3050 |
| S-H stretch | 2580 | - | 2595 |
| C=N stretch | 1612 | 1616 | 1625 |
| C=C stretch (aromatic) | 1560, 1485, 1415 | 1562, 1488, 1418 | 1565, 1480, 1410 |
| N-C=S bend | 1215 | 1218 | 1220 |
| C-S stretch | 825 | 828 | 830 |
Table 2: Nuclear Magnetic Resonance (NMR) Chemical Shifts (ppm) vs. GIAO Calculations
| Nucleus | Experimental ¹H NMR (DMSO-d₆) | Computational ¹H NMR (GIAO) | Experimental ¹³C NMR (DMSO-d₆) | Computational ¹³C NMR (GIAO) |
| N-H | 13.5 | 13.2 | - | - |
| S-H | 9.8 | 9.5 | - | - |
| Py-H2,6 | 8.6 | 8.5 | Py-C2,6 | 150.1 |
| Py-H3,5 | 7.8 | 7.7 | Py-C3,5 | 121.5 |
| - | - | - | Triazole-C3 | 165.2 |
| - | - | - | Triazole-C5 | 148.7 |
Table 3: Electronic Properties - UV-Vis Spectroscopy vs. TD-DFT Calculations
| Parameter | Experimental (in Ethanol) | Computational (TD-DFT) |
| λmax (nm) | 254, 298 | 250, 295 |
| Excitation Energy (eV) | 4.88, 4.16 | 4.96, 4.20 |
| Oscillator Strength (f) | - | 0.35, 0.28 |
| Major Contribution | π → π | π → π |
Experimental and Computational Protocols
A clear understanding of the methodologies employed is crucial for interpreting the presented data. The following sections detail the experimental and computational procedures.
Experimental Protocols
Synthesis of this compound: The synthesis of the title compound is typically achieved through a multi-step process. A common route involves the reaction of isonicotinic acid hydrazide with an appropriate isothiocyanate, followed by cyclization.[1]
Spectroscopic Characterization:
-
FT-IR and FT-Raman Spectroscopy: The vibrational spectra were recorded to identify the functional groups present in the molecule. The experimental FT-IR and Laser-Raman spectra of the this compound molecule have been recorded.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were obtained to elucidate the molecular structure. The proton and carbon-13 nuclear magnetic resonance chemical shifts of the this compound molecule have been experimentally recorded.[2]
-
UV-Vis Spectroscopy: The electronic absorption spectrum was recorded to investigate the electronic transitions within the molecule. The Ultraviolet (UV)-Visible spectrum of the this compound molecule has been experimentally recorded.[2]
Computational Methodology
Density Functional Theory (DFT) Calculations: Quantum chemical computations were performed to obtain theoretical insights into the molecular properties. The molecular geometric structure analysis, vibrational frequencies, electronic absorption spectroscopy, frontier molecular orbital energies, and molecular electrostatic potential of the this compound molecule have been calculated by using density functional theory calculations with the 6-311++G(d,p) basis set in the ground state.[2][3] The popular B3LYP functional is often employed for such calculations. Theoretical vibrational frequencies were scaled to correct for anharmonicity and basis set deficiencies. NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Electronic properties, such as excitation energies and oscillator strengths, were determined using Time-Dependent DFT (TD-DFT). The obtained results show that the theoretical values are in good agreement with experimental data.[2][3]
Visualizing the Workflow and Molecular Properties
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and characterization of the target compound.
Caption: Logical flow of the computational analysis of the target molecule.
References
A Comparative Guide to Purity Assessment of Synthesized 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol
For researchers and professionals in drug development, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a critical step. This guide provides a comparative analysis of methods for assessing the purity of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, with a primary focus on High-Performance Liquid Chromatography (HPLC). This compound and its derivatives are noted for their potential applications in medicinal and agricultural chemistry.[1][2][3]
Synthesis Overview
The synthesis of this compound typically involves multi-step reactions.[2] A common pathway starts from isonicotinic acid hydrazide (isoniazid), which is reacted with carbon disulfide in an alkaline medium, followed by cyclization to form the triazole ring.[5][6] Given the potential for side reactions and unreacted starting materials, a thorough purity assessment of the final product is crucial.
Comparison of Purity Assessment Methods
While HPLC is a powerful tool, it is one of several techniques available for purity determination.[7] The choice of method depends on the required level of accuracy, the nature of potential impurities, and available resources.
| Method | Principle | Advantages | Disadvantages | Suitability for Quantification |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[8][9] | High resolution, high sensitivity, excellent for quantification, applicable to a wide range of compounds.[10] | Higher cost, more complex instrumentation, requires method development. | Excellent |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material.[11] | Simple, rapid, low cost, good for monitoring reaction progress. | Lower resolution and sensitivity than HPLC, primarily qualitative or semi-quantitative.[4] | Limited |
| Nuclear Magnetic Resonance (¹H NMR) | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing structural information. | Provides detailed structural information, can identify impurities, quantitative NMR (qNMR) is highly accurate.[4] | Lower sensitivity compared to HPLC, requires expensive equipment, complex mixtures can be difficult to interpret. | Good to Excellent (with qNMR) |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Extremely high sensitivity, provides molecular weight information, can be coupled with LC (LC-MS) for powerful analysis.[12] | Destructive technique, may not be suitable for all compounds, quantification can be complex. | Good (especially with isotope dilution) |
| Melting Point Analysis | A pure substance has a sharp, defined melting point; impurities broaden and depress the melting range.[11] | Simple, inexpensive, provides a quick indication of purity.[13] | Insensitive to small amounts of impurities, not quantitative, some compounds decompose before melting. | Poor |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, S) in a compound. | Confirms the empirical formula of the bulk sample.[7] | Does not detect impurities with the same elemental composition, requires high sample purity for accurate results. | Poor (for impurity profile) |
Focused Analysis: Purity Assessment by HPLC
For its balance of sensitivity, resolution, and quantitative accuracy, Reversed-Phase HPLC (RP-HPLC) is the most widely recommended method for determining the purity of this compound and similar heterocyclic compounds.[10][14]
Experimental Protocol: RP-HPLC Method
This protocol outlines a standard method for the purity assessment of this compound.
1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector.[14]
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
HPLC-grade acetonitrile and water.
-
Formic acid (or other suitable buffer component).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Analytical balance.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of sample diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of sample diluent. Further dilute 1 mL of this solution to 10 mL with the sample diluent. Filter through a 0.45 µm syringe filter before analysis.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-19 min: 95% to 5% B; 19-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (or λmax of the compound) |
| Injection Volume | 10 µL |
4. Data Analysis
-
Run the blank (diluent), standard, and sample solutions.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the synthesized sample using the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Workflow
A systematic workflow is crucial for reproducible results. The following diagrams illustrate the experimental process and a decision-making framework for selecting an appropriate analytical method.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Logic diagram for selecting a purity analysis method.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. mdpi.com [mdpi.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-PYRIDIN-4-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. arlok.com [arlok.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. moravek.com [moravek.com]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Antimicrobial Performance of Novel Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Triazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides a comprehensive comparison of the in vitro antimicrobial performance of recently synthesized, novel triazole derivatives against a panel of pathogenic bacteria and fungi. The data presented is a synthesis of findings from multiple independent research studies, offering a cross-validated perspective on their potential as next-generation antimicrobial agents.
Comparative Antimicrobial Activity
The antimicrobial efficacy of novel triazole derivatives is summarized below, with direct comparisons to standard antimicrobial drugs. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Antibacterial Activity
| Novel Triazole Derivative | Target Microorganism | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) |
| 2-methylpiperazine compound 12h[1] | MDR E. coli | 0.25 | Ciprofloxacin | >8 µg/mL (inferred)[1] |
| Ofloxacin analogue 13[1] | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | Ofloxacin | 0.25 - 1[1] |
| Nalidixic acid-based triazole 2 | S. aureus, B. subtilis, E. coli, K. pneumoniae, P. aeruginosa | 16 | Streptomycin | 2 - 15[1] |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol 36[1] | S. aureus, S. pyogenes | 0.264 mM, 0.132 mM | Ampicillin, Chloramphenicol | - |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative 5e[2] | S. aureus | Superior to Streptomycin | Streptomycin | - |
| 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thione derivative 7d[3] | Gram-positive & Gram-negative bacteria | 4 - 128 | - | - |
| Indole-triazole derivative 3d[4] | S. aureus, MRSA | 6.25 | Ciprofloxacin | - |
| 3-cyclopropyl-[1][5]triazolo [3,4-b][2][5]thiadiazole-6-thiol (C2)[6] | E. coli | 2 | - | - |
| 3-cyclopropyl-[1][5]triazolo [3,4-b][2][5]thiadiazole-6-thiol (C2)[6] | Gram-positive strains | 32 | - | - |
Antifungal Activity
| Novel Triazole Derivative | Target Microorganism | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives[2] | Microsporum gypseum | Superior or comparable to Ketoconazole | Ketoconazole | - |
| 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thione derivative 7d[3] | Fungi | 2 - 64 | Fluconazole | - |
| Indole-triazole derivative 3d[4] | C. albicans, C. krusei | 3.125 - 50 | Fluconazole | - |
| 1,2,3-Triazole Glycoside 5[7] | C. albicans, A. niger | 10 | Nystatin | - |
Experimental Protocols
The antimicrobial activities presented in this guide were determined using standardized and widely accepted methodologies to ensure the reliability and reproducibility of the results. The core methods are detailed below.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Test Compounds: The novel triazole derivatives and standard antimicrobial agents are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Agar Disc-Diffusion Method (Kirby-Bauer Test)
This is a qualitative or semi-quantitative method used to assess the susceptibility of a microorganism to an antimicrobial agent.
Procedure:
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Application of Discs: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Zone of Inhibition: The antimicrobial agent diffuses from the disc into the agar. If the microorganism is susceptible, a clear zone of no growth will appear around the disc. The diameter of this zone of inhibition is measured in millimeters.
Cross-Validation of Antimicrobial Test Results
To ensure the robustness and reliability of the reported antimicrobial activity, a multi-faceted approach to result validation is employed, which can be considered a form of experimental cross-validation.
This workflow illustrates the key stages in ensuring the validity of the antimicrobial test results for novel triazole derivatives. It begins with the synthesis of the compounds and their initial testing. The results then undergo a rigorous validation process, including internal consistency checks, comparison against established standards, and adherence to standardized methodologies. This comprehensive approach provides a high degree of confidence in the reported antimicrobial efficacy.
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Frontiers | Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities [frontiersin.org]
- 7. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
Performance of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor: A Comparative Guide
This guide provides a comparative analysis of the corrosion inhibition performance of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol across different corrosive media. The primary focus is on its efficacy in acidic environments, with comparisons to other relevant triazole-based inhibitors. The information is intended for researchers, scientists, and professionals in materials science and drug development.
Executive Summary
This compound, also referred to as 5-(4-pyridyl)-3-mercapto-1,2,4-triazole (PMT), demonstrates high efficacy as a corrosion inhibitor for mild steel, particularly in hydrochloric acid (HCl) solutions.[1][2] Experimental data shows that its inhibition efficiency increases with concentration, reaching up to 97.1% in 1 M HCl.[1][2] While direct performance data in other corrosive media is limited for this specific molecule, studies on analogous triazole derivatives, such as 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) in sulfuric acid (H₂SO₄), suggest that the triazole-thiol scaffold is effective in various acidic environments. The primary mechanism of action involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that hinders corrosive attack.[1][2]
Performance in Hydrochloric Acid (HCl)
In 1 M HCl, this compound (PMT) has been shown to be a highly effective corrosion inhibitor for mild steel. The inhibition efficiency is dependent on the concentration of the inhibitor.
Table 1: Inhibition Efficiency of PMT in 1 M HCl for Mild Steel
| Inhibitor Concentration (mM) | Temperature (K) | Inhibition Efficiency (%) |
| 0.5 | 303 | 97.1 |
Data sourced from weight loss measurements.[1][2]
Comparison with Alternative Triazole-Based Inhibitors
The performance of PMT is comparable to, and in some cases exceeds, that of other novel triazole-based corrosion inhibitors studied under similar conditions.
Table 2: Performance Comparison of Triazole Derivatives in 1 M HCl for Mild Steel
| Inhibitor | Concentration (mM) | Time (h) | Temperature (K) | Inhibition Efficiency (%) |
| PMT (Target Compound) | 0.5 | - | 303 | 97.1[1][2] |
| MPDTT¹ | 0.5 | 48 | 303 | 96.1[3][4] |
| EMTP² | 500 ppm³ | 5 | 303 | ~97[5] |
¹ MPDTT: 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione[3][4] ² EMTP: 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone[5] ³ Concentration for EMTP was reported in ppm.
Performance in Sulfuric Acid (H₂SO₄)
Table 3: Inhibition Efficiency of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) in 0.5 M H₂SO₄ for Mild Steel
| Inhibitor Concentration (mM) | Inhibition Efficiency (%) |
| 0.5 | 91.6 |
Data sourced from weight loss, EIS, and potentiodynamic polarization techniques.
The results suggest that triazole-thiol compounds are effective corrosion inhibitors in H₂SO₄, with PTT acting as a mixed-type inhibitor.
Mechanism of Action and Experimental Workflow
The corrosion inhibition mechanism of these triazole derivatives is attributed to their ability to adsorb onto the metal surface, forming a protective film. This adsorption can be a combination of physical (electrostatic) and chemical interactions between the heteroatoms (N, S) in the triazole ring, the π-electrons of the aromatic rings, and the d-orbitals of the iron atoms on the steel surface.[1][3] This process follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface.[1][3]
Caption: General experimental workflow for evaluating corrosion inhibitor performance.
Caption: Logical diagram of the corrosion inhibition mechanism via surface adsorption.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of these corrosion inhibitors.
Weight Loss Gravimetric Method
This method provides a direct measurement of the material loss due to corrosion.
-
Coupon Preparation: Mild steel coupons of standard dimensions are mechanically polished with a series of emery papers of decreasing grit size, washed with double-distilled water and acetone, and then dried.[2]
-
Initial Weighing: The prepared coupons are accurately weighed to the nearest 0.1 mg using an analytical balance.
-
Immersion: Coupons are suspended in beakers containing the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor. The beakers are kept in a temperature-controlled water bath for a specified duration (e.g., 5 to 48 hours).[2][3]
-
Post-Exposure Cleaning: After the immersion period, the coupons are removed, washed with a cleaning solution (e.g., a solution containing NaOH and zinc dust) to remove corrosion products, rinsed with distilled water and acetone, and then dried.
-
Final Weighing and Calculation: The cleaned and dried coupons are re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:
-
IE% = [(CR₀ - CRᵢ) / CR₀] x 100
-
Where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.
-
Electrode Preparation: A mild steel specimen is embedded in an epoxy resin, leaving a known surface area (e.g., 1 cm²) exposed. The exposed surface is polished and cleaned as described for the weight loss method.[6]
-
Cell Setup: A standard three-electrode electrochemical cell is used, containing the mild steel working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE). The cell is filled with the test solution. The working electrode is immersed in the solution for a stabilization period (e.g., 30 minutes) to reach a steady open-circuit potential (OCP).[6]
-
Potentiodynamic Polarization (PDP): Polarization curves are recorded by scanning the potential from a cathodic potential to an anodic potential with respect to the OCP at a slow scan rate (e.g., 0.5 mV/s).[6] Corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the Tafel plots. The inhibition efficiency is calculated using:
-
IE% = [(i₀ - iᵢ) / i₀] x 100
-
Where i₀ and iᵢ are the corrosion current densities without and with the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the OCP over a frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV). The data is used to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). The inhibition efficiency is calculated from the Rct values:
-
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100
-
Where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.
-
References
- 1. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Corrosion inhibition performance of 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT) for mild steel in acidic media: Experimental and theoretical insights - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 4. Effect of Adsorption and Interactions of New Triazole-Thione-Schiff Bases on the Corrosion Rate of Carbon Steel in 1 M HCl Solution: Theoretical and Experimental Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 5-(3-Pryridyl)-4H-1,2,4-triazole-3-thiol as Potential Corrosion Inhibitor for AA6061 Aluminium Alloy in 0.1 M Hydrochlo… [ouci.dntb.gov.ua]
Safety Operating Guide
Safe Disposal of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol is critical for maintaining laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound, ensuring compliance with standard laboratory safety protocols.
I. Immediate Safety and Handling
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood. This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety goggles or glasses with side shields | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory | Dust mask type N95 (US) or equivalent | To prevent inhalation of the powdered compound.[1] |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound involves segregating the waste and then arranging for its collection by a licensed professional waste disposal service.[3] Chemical neutralization of the thiol group can be considered as a pre-treatment step to reduce its reactivity and odor, but this should be performed with caution due to the complex nature of the molecule.
A. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused compound, contaminated pipette tips, and absorbent materials, in a clearly labeled, sealed, and compatible hazardous waste container.
-
Do not mix this waste with other waste streams to avoid incompatible chemical reactions.
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Indicate the composition of the solution on the label.
-
-
Contaminated Glassware:
-
Glassware that has come into contact with the compound should be decontaminated before washing. A common method for decontaminating thiol-contaminated glassware is to soak it in a bleach solution (see section B).
-
B. Optional Pre-treatment: Oxidation of the Thiol Group
For small quantities of liquid waste or for decontaminating glassware, oxidation of the thiol group with a bleach (sodium hypochlorite) solution can be performed to neutralize its reactivity. This procedure should be carried out in a chemical fume hood with appropriate PPE.
Experimental Protocol for Thiol Oxidation:
-
Prepare a 10% Bleach Solution: Dilute commercial bleach (typically 5-8% sodium hypochlorite) with water to achieve a final concentration of approximately 10% of the commercial strength.
-
Slow Addition: Slowly and carefully add the liquid waste containing the thiol to the bleach solution with stirring. Be mindful of any potential heat generation or gas evolution. For solid waste, it is generally safer to proceed with direct disposal without chemical treatment.
-
Decontamination of Glassware: Submerge contaminated glassware in the bleach solution and allow it to soak for at least 24 hours to ensure complete oxidation of the thiol group.
-
Disposal of Treated Liquid: The resulting solution, after neutralization of the thiol, should still be considered hazardous waste and disposed of through a licensed waste disposal service. Do not pour the treated solution down the drain.
Caution: While the thiol group can be oxidized, the reaction of the pyridine and triazole rings with sodium hypochlorite is not fully characterized and may produce unknown byproducts. Therefore, this pre-treatment should be approached with caution and only for small quantities.
III. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Final Disposal
All waste streams, including pre-treated liquid waste and sealed containers of solid waste, must be disposed of through an approved hazardous waste management company.[3][4] Ensure that all containers are properly labeled with the contents and associated hazards. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup. Never dispose of this chemical down the drain or in the regular trash.[4]
References
- 1. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijsr.net [ijsr.net]
- 4. Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from d -galactose - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00398C [pubs.rsc.org]
Essential Safety and Operational Guide for 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol (CAS No: 14910-06-6). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] Based on the Globally Harmonized System (GHS), it presents the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this chemical is "Warning".
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound.[2]
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | Protects against eye irritation from dust or splashes.[1] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber) tested according to EN 374. A lab coat or impervious clothing should also be worn.[2][3][4] | Prevents skin contact and subsequent irritation.[1] Gloves must be inspected before use.[3] |
| Respiratory Protection | A dust mask (e.g., type N95, US) or a respirator approved under NIOSH/MSHA or European Standard EN 149 is required when dust is generated or if ventilation is inadequate.[2] | Avoids inhalation of the powder, which can cause respiratory tract irritation.[1] |
Operational and Disposal Plans
Proper handling, storage, and disposal are critical for safety and to prevent environmental contamination.
Handling and Storage Protocol
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2][3]
-
Avoid the formation and inhalation of dust.[3]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[3]
-
Wash hands thoroughly after handling the substance.[5]
-
Do not eat, drink, or smoke in the work area.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][5]
-
Keep the substance away from strong oxidizing agents and sources of ignition.[2][5]
-
The storage class for this chemical is 11: Combustible Solids.
Emergency and First-Aid Procedures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[3][5]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do so, and continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[5]
-
If Swallowed: Rinse the mouth with water. Call a poison control center or doctor if you feel unwell.[5]
Spill and Disposal Plan
Spill Cleanup:
-
Evacuate personnel to a safe area and ensure adequate ventilation.
-
Avoid generating dust.[3] For dry spills, it is recommended to dampen the material with water to prevent dusting before sweeping.[2]
-
Use personal protective equipment, including respiratory protection, gloves, and eye protection.[3]
-
Sweep up the spilled material and place it into a suitable, sealed container for disposal.[5]
-
Prevent the chemical from entering drains, as it should not be discharged into the environment.[3]
Waste Disposal:
-
Dispose of the chemical and its container at an approved waste disposal facility.[5]
-
The material and its container must be disposed of as hazardous waste.[2] All disposal practices must be in accordance with applicable federal, state, and local regulations.
Procedural Workflow
The following diagram illustrates the logical workflow for safely handling this compound from initial assessment to final disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
